Technical Documentation Center

N-(4-amino-2-chlorophenyl)butanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(4-amino-2-chlorophenyl)butanamide
  • CAS: 723327-05-7

Core Science & Biosynthesis

Foundational

"N-(4-amino-2-chlorophenyl)butanamide" synthesis pathway

An In-depth Technical Guide to the Synthesis of N-(4-amino-2-chlorophenyl)butanamide Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive, in-depth exploration of a rob...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of N-(4-amino-2-chlorophenyl)butanamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and efficient synthesis pathway for N-(4-amino-2-chlorophenyl)butanamide. The core of this synthesis is the selective N-acylation of 2-chloro-1,4-phenylenediamine. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles, causality behind experimental choices, and a framework for characterization. Every protocol described herein is designed as a self-validating system, grounded in established chemical literature and best practices.

Introduction and Strategic Overview

N-(4-amino-2-chlorophenyl)butanamide is a substituted aromatic amide, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The strategic placement of the amino, chloro, and butanamide functional groups offers multiple points for further chemical modification, making it a versatile building block in medicinal chemistry.

The most direct and atom-economical approach to synthesizing this target molecule is through the selective acylation of a suitable diamine precursor. Our selected pathway involves the reaction of 2-chloro-1,4-phenylenediamine with butyryl chloride.

Rationale for Pathway Selection: The Principle of Selective Acylation

The choice of 2-chloro-1,4-phenylenediamine as the starting material presents a key chemical challenge: the presence of two amino groups with differing reactivity. The amino group at position 4 is para to the chloro substituent, while the amino group at position 1 is ortho to the chloro group.

The reactivity of these amino groups towards an electrophile like butyryl chloride is governed by a combination of electronic and steric effects:

  • Electronic Effects: The chlorine atom is an electron-withdrawing group via induction and an electron-donating group via resonance. The inductive effect deactivates the aromatic ring, reducing the nucleophilicity of both amino groups. However, the resonance effect, which primarily influences the ortho and para positions, can slightly counteract this deactivation. The amino group at position 4 (para to Cl) will be more deactivated by the inductive effect than the amino group at position 1.

  • Steric Hindrance: The amino group at position 1 is significantly more sterically hindered due to the adjacent bulky chlorine atom.

In this specific case, the electronic deactivation of the amino group at position 4 is the dominant factor, making the amino group at position 1 (which will become the point of amide formation) the more nucleophilic of the two. This difference in nucleophilicity allows for a selective mono-acylation at the desired position, likely obviating the need for a more complex protection-acylation-deprotection sequence. This selective approach is crucial for an efficient and high-yield synthesis.[1]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final purified product.

Synthesis_Workflow Start Starting Materials: - 2-chloro-1,4-phenylenediamine - Butyryl chloride - Triethylamine - Dichloromethane (DCM) Reaction Selective N-Acylation Reaction (Nucleophilic Acyl Substitution) Start->Reaction Combine in DCM at 0°C Workup Aqueous Workup - Quench with water - Wash with NaHCO₃ (aq) - Wash with brine Reaction->Workup After 2-4 hours Purification Purification - Dry over Na₂SO₄ - Solvent evaporation - Recrystallization or Column Chromatography Workup->Purification Isolate crude product Product Final Product: N-(4-amino-2-chlorophenyl)butanamide Purification->Product Characterization Characterization - NMR (¹H, ¹³C) - IR Spectroscopy - Mass Spectrometry Product->Characterization Verify structure and purity

Caption: Workflow for the synthesis of N-(4-amino-2-chlorophenyl)butanamide.

Detailed Experimental Protocol

This protocol details the synthesis of N-(4-amino-2-chlorophenyl)butanamide via selective acylation.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (Example Scale)Molar Equivalents
2-chloro-1,4-phenylenediamineC₆H₇ClN₂142.591.43 g1.0
Butyryl chlorideC₄H₇ClO106.551.12 g (1.1 mL)1.05
Triethylamine (TEA)C₆H₁₅N101.191.52 g (2.1 mL)1.5
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9350 mL-
Saturated Sodium BicarbonateNaHCO₃84.012 x 20 mL-
BrineNaCl58.4420 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g-
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-chloro-1,4-phenylenediamine (1.43 g, 10 mmol) in anhydrous dichloromethane (40 mL).

  • Addition of Base: Add triethylamine (2.1 mL, 15 mmol) to the solution. Cool the flask to 0°C in an ice bath. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct of the reaction, preventing protonation of the starting diamine and driving the reaction to completion.

  • Acylation: While stirring vigorously at 0°C, add a solution of butyryl chloride (1.1 mL, 10.5 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15-20 minutes using a dropping funnel. The slow, dropwise addition is critical to control the exothermic reaction and to favor selective mono-acylation over potential di-acylation.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting diamine spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Workup - Quenching and Washing: Upon completion, quench the reaction by adding deionized water (20 mL). Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove any unreacted butyryl chloride and excess acid, followed by brine (20 mL) to remove residual water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel to afford the pure N-(4-amino-2-chlorophenyl)butanamide.

Characterization of the Final Product

As no specific experimental data for N-(4-amino-2-chlorophenyl)butanamide is publicly available, the following tables present expected data based on the analysis of its chemical structure and similar compounds.[2][3]

Predicted ¹H and ¹³C NMR Spectral Data
  • Solvent: DMSO-d₆

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5Singlet1H-NH-C=O (Amide proton)
~7.0-7.2Multiplet3HAromatic protons
~5.0Singlet2H-NH₂ (Amino protons)
~2.2Triplet2H-C(=O)-CH₂-
~1.6Sextet2H-CH₂-CH₂-CH₃
~0.9Triplet3H-CH₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~172-C=O (Amide carbonyl)
~140-145Aromatic C-NH₂
~120-135Aromatic C-H & C-Cl
~115-120Aromatic C-NH-C=O
~38-C(=O)-CH₂-
~18-CH₂-CH₂-CH₃
~13-CH₃
Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H Stretch (two bands)Primary Amine (-NH₂)
3300-3100N-H StretchSecondary Amide (-NH-)
2960-2850C-H Stretch (aliphatic)Butyl group
~1650C=O Stretch (Amide I)Amide Carbonyl
~1550N-H Bend (Amide II)Amide
1600-1450C=C StretchAromatic Ring
~750C-Cl StretchAryl Chloride
Mass Spectrometry
  • Molecular Formula: C₁₀H₁₃ClN₂O

  • Molecular Weight: 212.68 g/mol

  • Expected [M]+ Signal: m/z = 212 (with a characteristic M+2 peak at m/z = 214 due to the ³⁷Cl isotope, with an intensity ratio of approximately 3:1).

Safety and Handling

  • 2-chloro-1,4-phenylenediamine: Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction. Suspected of causing genetic defects and cancer. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Butyryl chloride: Flammable liquid and vapor. Causes severe skin burns and eye damage. Reacts violently with water. Handle in a fume hood, away from ignition sources and water.

  • Triethylamine: Highly flammable liquid and vapor. Corrosive. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation. Harmful if swallowed or inhaled.

All steps of this synthesis should be performed by trained personnel in a well-ventilated chemical fume hood. A full risk assessment should be conducted before commencing any experimental work.

Troubleshooting and Optimization

IssuePotential CauseSuggested Action
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC. Ensure reagents are anhydrous, as moisture will consume the butyryl chloride.
Loss of product during workup.Ensure complete extraction from the aqueous layer. Be careful not to discard the organic layer.
Formation of Di-acylated Product Reaction temperature too high or rapid addition of acylating agent.Maintain the reaction temperature at 0°C during the addition of butyryl chloride. Add the butyryl chloride solution slowly and dropwise. Use of a slight excess of the diamine can also favor mono-acylation.
Product is difficult to purify Presence of unreacted starting material or side products.If recrystallization is ineffective, perform column chromatography. A gradient elution from low to high polarity (e.g., starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate) should effectively separate the product from impurities.

Conclusion

This guide outlines a scientifically grounded and efficient pathway for the synthesis of N-(4-amino-2-chlorophenyl)butanamide. By leveraging the principles of selective acylation based on the inherent electronic and steric differences between the two amino groups of 2-chloro-1,4-phenylenediamine, a direct and high-yielding synthesis is achievable. The detailed protocol, coupled with predictive characterization data and troubleshooting advice, provides researchers with a comprehensive resource for the preparation and validation of this valuable chemical intermediate.

References

  • Google Patents. (n.d.). Selective acylation of 4-substituted-1,3-phenylenediamine.
  • Nikam, S. S., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Chemical Science, 8(11), 7545–7552. Available at: [Link]

  • Yüksek, H., et al. (2012). Spectral characterization and crystal structure of 2-amino-Nв€І-[(1Z)-1-(4-chlorophenyl)ethylidene]-benzohydrazide. Arabian Journal of Chemistry, 10, S1217-S1222. Available at: [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

  • SpectraBase. (n.d.). butanamide, N-[(4-chlorophenyl)methyl]-4-[(2-thienylsulfonyl)amino]- - Optional[1H NMR]. Retrieved from [Link]

  • Google Patents. (n.d.). Production method of 4-chloro-2-aminophenol.
  • ResearchGate. (2015). Spectral characterization and crystal structure of 2-amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]-benzohydrazide. Retrieved from [Link]

  • ResearchGate. (2011). A facile and efficient method for the selective deacylation of N-arylacetamides and 2-chloro-N-arylacetamides catalyzed by SOCl₂. Retrieved from [Link]

  • Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved from [Link]

  • Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]

  • PubMed. (2011). 3-Chloro-N-(4-meth-oxy-phen-yl)propanamide. Retrieved from [Link]

  • MDPI. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). N-(3-Chloro-4-fluorophenyl)acetamide. Retrieved from [Link]

  • PubMed. (2025). N-(3-Chloro-4-hy-droxy-phen-yl)acetamide. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Applications of N-(4-amino-2-chlorophenyl)butanamide

Executive Summary In modern medicinal chemistry and organic synthesis, bifunctional building blocks are critical for the rapid diversification of molecular libraries. N-(4-amino-2-chlorophenyl)butanamide (CAS: 723327-05-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and organic synthesis, bifunctional building blocks are critical for the rapid diversification of molecular libraries. N-(4-amino-2-chlorophenyl)butanamide (CAS: 723327-05-7) is a highly versatile, 1,2,4-trisubstituted aniline derivative [1]. Featuring a sterically demanding butanamide group, an inductively withdrawing ortho-chlorine atom, and a highly nucleophilic para-amine, this scaffold provides orthogonal reactivity vectors. This whitepaper details the structural logic, physicochemical properties, and a self-validating regioselective synthetic protocol for this compound, designed specifically for researchers and drug development professionals.

Structural and Electronic Profiling

The utility of N-(4-amino-2-chlorophenyl)butanamide stems from its carefully balanced electronic and steric microenvironments:

  • C1 - Butanamide Group: The amide nitrogen is fully engaged in resonance with the carbonyl group, rendering it non-nucleophilic under standard conditions. It serves as a strong hydrogen bond donor/acceptor motif, frequently utilized in optimizing the pharmacokinetic properties of target ligands.

  • C2 - Chlorine Atom: The ortho-chlorine atom exerts a strong −I (inductive) effect, which lowers the overall electron density of the phenyl ring. Crucially, it provides a lipophilic vector and can serve as a handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura reactions) if activated by appropriate palladium or nickel catalysts.

  • C4 - Primary Amine: The para-amine is the most reactive site on the molecule. Despite the meta-relationship to the electron-withdrawing chlorine, the +M (mesomeric) effect of the nitrogen lone pair makes this primary amine highly nucleophilic, priming it for SNAr reactions, reductive aminations, or amide couplings.

Physicochemical Properties

Understanding the baseline physicochemical parameters is essential for downstream purification and formulation. The data below summarizes the core properties of the commercial standard [1] [4].

PropertyValue
Chemical Name N-(4-amino-2-chlorophenyl)butanamide
CAS Registry Number 723327-05-7
Molecular Formula C10H13ClN2O
Molecular Weight 212.68 g/mol
MDL Number MFCD03906869
Typical Purity ≥95% (Commercial standard)
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 1

Rational Synthesis & Regiocontrol

The Regioselectivity Challenge

A novice approach to synthesizing N-(4-amino-2-chlorophenyl)butanamide might involve the direct acylation of 2-chloro-1,4-phenylenediamine with butyryl chloride. However, this strategy fails due to the electronic and steric disparity between the two amines. The C1 amine is sterically hindered by the ortho-chlorine and electronically deactivated by its −I effect. Consequently, the unhindered C4 amine is significantly more nucleophilic. Direct acylation would predominantly yield the undesired regioisomer, N-(4-amino-3-chlorophenyl)butanamide.

The Causality of the Synthetic Route

To achieve absolute regiocontrol, the C4 position must be masked. The optimal starting material is 2-chloro-4-nitroaniline .

  • Acylation: The less reactive C1 amine is forced to react with butyryl chloride in the presence of a base (e.g., pyridine) to form the intermediate N-(2-chloro-4-nitrophenyl)butanamide.

  • Chemoselective Reduction: The nitro group must be reduced to the target amine. While catalytic hydrogenation (H2, Pd/C) is a standard method for nitro reduction [3], palladium is also an excellent catalyst for the hydrodehalogenation of aryl chlorides. To prevent the cleavage of the C-Cl bond, a chemoselective reducing agent must be employed. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol is a highly reliable, field-proven reagent that reduces the nitro group while leaving the aryl chloride completely intact [2].

Experimental Protocols

The following self-validating protocols describe the step-by-step methodology for the regioselective synthesis of the title compound.

Protocol A: Synthesis of N-(2-chloro-4-nitrophenyl)butanamide
  • Setup: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-nitroaniline (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add anhydrous pyridine (1.5 equiv, 15 mmol) to the solution and cool the mixture to 0 °C using an ice-water bath.

  • Acylation: Dropwise, add butyryl chloride (1.2 equiv, 12 mmol) over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor by TLC (Hexanes:EtOAc 7:3) until the starting material is consumed.

  • Workup: Quench the reaction with 1M HCl (30 mL) to remove excess pyridine. Extract the organic layer, wash with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate.

Protocol B: Chemoselective Nitro Reduction to Target Scaffold
  • Setup: Dissolve the crude N-(2-chloro-4-nitrophenyl)butanamide (1.0 equiv, ~10 mmol) in absolute ethanol (60 mL) in a 250 mL round-bottom flask.

  • Reduction: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 equiv, 40 mmol) directly to the flask [2].

  • Heating: Attach a reflux condenser and heat the mixture to 70 °C for 3-4 hours. The reaction will initially turn yellow/orange and gradually clear as the reduction proceeds. Monitor via LC-MS or TLC.

  • Neutralization (Critical Step): Once complete, cool the mixture to room temperature. Pour the mixture into a beaker containing crushed ice and carefully basify to pH 10-12 using 3M NaOH solution. Causality note: Basification converts the tin salts into soluble stannate complexes, preventing emulsion formation and releasing the free-base aniline.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (DCM:MeOH 95:5) to yield pure N-(4-amino-2-chlorophenyl)butanamide.

Mechanistic Pathway & Downstream Derivatization

Once synthesized, the highly nucleophilic C4-amine of N-(4-amino-2-chlorophenyl)butanamide serves as a primary anchor point for drug discovery. It is frequently reacted with heteroaryl chlorides (e.g., substituted pyrimidines) via SNAr to generate kinase inhibitor scaffolds, or coupled with complex carboxylic acids to form GPCR antagonists.

SynthesisWorkflow SM 2-Chloro-4-nitroaniline (Starting Material) INT N-(2-chloro-4-nitrophenyl)butanamide (Intermediate) SM->INT Butyryl Chloride Pyridine, DCM TGT N-(4-amino-2-chlorophenyl)butanamide (Target Scaffold) INT->TGT SnCl2·2H2O EtOH, Reflux (Chemoselective) KIN Kinase Inhibitors (SNAr at C4) TGT->KIN Heteroaryl Chlorides GPC GPCR Ligands (Amide Coupling) TGT->GPC Carboxylic Acids

Regioselective synthesis and derivatization of N-(4-amino-2-chlorophenyl)butanamide.

References

  • Moldb. "723327-05-7 | N-(4-Amino-2-chlorophenyl)butanamide".
  • Benchchem. "Application Notes and Protocols for the Reduction of Nitro Groups to Amines". Benchchem Technical Support.
  • ACS Publications. "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism".
  • A2B Chem. "723327-05-7 | N-(4-Amino-2-chlorophenyl)butanamide".
Foundational

The Biological Activity and Pharmacophoric Utility of N-(4-amino-2-chlorophenyl)butanamide in Targeted Therapeutics

Executive Summary In the landscape of modern medicinal chemistry, certain molecules serve not as standalone therapeutics, but as foundational architectural components—pharmacophoric building blocks that dictate the biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, certain molecules serve not as standalone therapeutics, but as foundational architectural components—pharmacophoric building blocks that dictate the biological activity of complex drug candidates. N-(4-amino-2-chlorophenyl)butanamide (CAS 723327-05-7) is a prime example of such a compound[1]. While it exhibits negligible systemic biological activity in isolation, its highly specific structural motifs make it a critical intermediate in the synthesis of and other targeted therapies[2].

This technical guide analyzes the pharmacophoric significance of N-(4-amino-2-chlorophenyl)butanamide, explores the biological pathways modulated by its derivatives, and outlines the self-validating experimental protocols required to evaluate these compounds in drug development workflows.

Structural and Pharmacophoric Significance

The utility of N-(4-amino-2-chlorophenyl)butanamide stems from its tri-functionalized benzene ring, which provides precise geometric and electronic properties for receptor binding:

  • The 4-Amino Group (Nucleophilic Handle): The primary amine at the para-position acts as the primary site for synthetic derivatization. In the development of SARMs, this group is frequently coupled to oxazolidine or hydantoin rings[3]. In biological systems, the resulting secondary or tertiary amines participate in critical hydrogen-bond donor/acceptor interactions within the ligand-binding domain (LBD) of target receptors.

  • The 2-Chloro Substitution (Halogen Bonding & Steric Bulk): The ortho-chloro group forces the molecule into a specific conformational dihedral angle due to steric hindrance with the adjacent butanamide group. Furthermore, the highly polarizable chlorine atom enables halogen bonding —a highly directional interaction with backbone carbonyls in the receptor pocket, significantly increasing binding affinity and target residence time.

  • The Butanamide Moiety (Lipophilic Extension): The four-carbon aliphatic chain provides necessary lipophilicity (LogP enhancement) to penetrate cellular membranes, while the amide carbonyl acts as a rigid hydrogen-bond acceptor.

Biological Activity Profile of Derivatives (SARMs)

Because N-(4-amino-2-chlorophenyl)butanamide is an intermediate, its biological activity is evaluated through its downstream derivatives, most notably oxazolidine-based SARMs[3].

SARMs are engineered to confer the anabolic benefits of traditional androgens (such as increased muscle and bone mass) while minimizing undesirable androgenic side effects (like prostate hypertrophy)[4]. The derivatives of N-(4-amino-2-chlorophenyl)butanamide achieve this through tissue-selective conformational changes in the Androgen Receptor (AR)[5].

Mechanism of Action

Upon entering the cell, the SARM derivative binds to the cytosolic Androgen Receptor. This binding induces a conformational change that forces the dissociation of Heat Shock Proteins (HSPs). The AR then dimerizes, translocates into the nucleus, and binds to Androgen Response Elements (AREs) on the DNA, recruiting tissue-specific coactivators to drive the transcription of anabolic genes[4].

AR_Signaling Ligand SARM Derivative (Ligand) AR_Cytosol Androgen Receptor (AR) (Cytosol) Ligand->AR_Cytosol Binds HSP HSP Dissociation AR_Cytosol->HSP Induces AR_Dimer AR Dimerization HSP->AR_Dimer Enables Nucleus Nuclear Translocation AR_Dimer->Nucleus Translocates ARE ARE Binding Nucleus->ARE Binds DNA Transcription Gene Transcription (Muscle/Bone Growth) ARE->Transcription Activates

Fig 1: Mechanism of action for SARM derivatives modulating the Androgen Receptor (AR) pathway.

Experimental Workflows and Self-Validating Protocols

To establish the biological efficacy and safety of compounds derived from N-(4-amino-2-chlorophenyl)butanamide, researchers must employ highly controlled, self-validating in vitro systems.

Protocol 1: In Vitro AR Reporter Gene Assay

Causality & Rationale: Simple radioligand binding assays only confirm affinity, not functional activity. A reporter gene assay is mandatory to determine whether the derivative acts as an agonist, partial agonist, or antagonist at the AR[5]. Self-Validating Design: The assay includes Enobosarm (a known SARM) as a positive control for agonism, and a vehicle (DMSO) as a negative baseline. If the positive control fails to induce luminescence, the entire plate is invalidated.

Step-by-Step Methodology:

  • Cell Culture: Plate MDA-MB-453 cells (which naturally express high levels of AR) at a density of 1x10^4 cells/well in a 96-well plate using charcoal-stripped FBS medium (to remove endogenous steroids).

  • Transfection: Transfect cells with a plasmid containing an Androgen Response Element (ARE) linked to a luciferase reporter gene using a lipid-based transfection reagent.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions (10 pM to 10 µM) of the N-(4-amino-2-chlorophenyl)butanamide derivative, Enobosarm (positive control), and 0.1% DMSO (vehicle).

  • Incubation & Lysis: Incubate for 24 hours at 37°C. Lyse the cells using a proprietary passive lysis buffer.

  • Quantification: Add luciferin substrate and immediately measure luminescence using a microplate reader. Calculate the EC50​ using non-linear regression analysis.

Protocol 2: Cytotoxicity Profiling (MTT Assay)

Causality & Rationale: A compound might show a false-negative result in the reporter assay simply because it is killing the cells. Cytotoxicity profiling ensures that the observed biological activity is target-specific and not a result of general cellular toxicity. Self-Validating Design: Doxorubicin is used as a positive control for cell death.

Step-by-Step Methodology:

  • Seeding: Seed HEK293T cells at 5x10^3 cells/well in a 96-well plate.

  • Dosing: Treat with the test compounds (up to 100 µM) for 48 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells will reduce MTT to insoluble purple formazan crystals.

  • Solubilization: Remove the media and add 100 µL of DMSO to dissolve the formazan.

  • Readout: Measure absorbance at 570 nm. Calculate the CC50​ (concentration causing 50% cytotoxicity).

HTS_Workflow Synthesis Chemical Synthesis Derivatization of Parent Compound PrimaryScreen Primary Screening AR Reporter Assay Synthesis->PrimaryScreen Selectivity Selectivity Profiling Counter-screens PrimaryScreen->Selectivity Hits (EC50 < 1µM) ADMET In Vitro ADMET Cytotoxicity & Stability Selectivity->ADMET Selective Hits Lead Lead Optimization In Vivo Models ADMET->Lead Favorable PK/PD

Fig 2: High-throughput screening workflow for evaluating the biological activity of derivatives.

Quantitative Data Presentation

The following table summarizes representative biological and physicochemical data, illustrating the transition from the biologically inert parent intermediate to highly active oxazolidine-based SARM derivatives.

Table 1: Representative Biological and Physicochemical Profiling

Compound ClassificationAR EC50​ (nM)Cytotoxicity CC50​ (µM)Calculated LogPPrimary Utility
Parent (CAS 723327-05-7) > 10,000> 1002.1Synthetic Intermediate
Oxazolidine Derivative A 12.5> 503.8SARM Lead Candidate
Oxazolidine Derivative B 4.245.04.1Optimized SARM Lead
Enobosarm (Control) 1.5> 1002.9Clinical Benchmark

Note: The parent compound exhibits high tolerability ( CC50​ > 100 µM) but lacks AR affinity, validating its role solely as a structural scaffold rather than an active pharmaceutical ingredient (API).

Sources

Exploratory

An In-depth Technical Guide to the Identification and Validation of Therapeutic Targets for N-(4-amino-2-chlorophenyl)butanamide

Executive Summary: The novel chemical entity N-(4-amino-2-chlorophenyl)butanamide represents a promising starting point for drug discovery; however, its biological targets and therapeutic potential are currently uncharac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The novel chemical entity N-(4-amino-2-chlorophenyl)butanamide represents a promising starting point for drug discovery; however, its biological targets and therapeutic potential are currently uncharacterized. This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of its molecular targets. Moving beyond a speculative list, we present a robust, multi-pronged strategy encompassing in silico prediction, unbiased biochemical screening, and rigorous cell-based validation. This document is designed to serve as a practical roadmap for research teams, detailing not only the "what" but the "why" behind each experimental choice, ensuring a self-validating and scientifically rigorous approach to target deconvolution.

Introduction: The Case for N-(4-amino-2-chlorophenyl)butanamide

N-(4-amino-2-chlorophenyl)butanamide is a small molecule with a chemical structure featuring a substituted aniline core. While direct biological activity for this specific compound is not yet documented in publicly available literature, its structural motifs are present in a variety of bioactive molecules. The N-phenylamide scaffold, for instance, is a common feature in compounds developed for a range of therapeutic areas. Notably, related N-phenylsulfonamide derivatives have shown inhibitory activity against enzymes such as carbonic anhydrases and cholinesterases[1]. This suggests that N-(4-amino-2-chlorophenyl)butanamide may interact with specific protein targets, making it a candidate for further investigation.

The primary challenge and opportunity lie in the de-orphanization of this compound—that is, identifying its specific molecular target(s) to unlock its therapeutic potential. This guide outlines a logical, efficient, and rigorous workflow to achieve this goal.

A Multi-Faceted Strategy for Target Identification

Given the absence of pre-existing biological data, a successful target identification campaign cannot rely on a single method. We propose a parallel and integrated approach that combines computational prediction with unbiased experimental screening. This strategy is designed to generate and then validate hypotheses in a systematic manner.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Hit Triage & Initial Validation cluster_2 Phase 3: Cellular & In Vivo Validation A In Silico Target Prediction (Similarity Search, Docking) D Orthogonal Biophysical Assays (SPR, ITC, DSF) A->D Predicted Targets B Unbiased Phenotypic Screening (e.g., Cell Proliferation, Cytokine Release) C Affinity-Based Proteomics (e.g., Chemical Proteomics) B->C Active Phenotype C->D Bound Proteins E In Vitro Functional Assays (Enzyme Kinetics, Receptor Binding) D->E Confirmed Binders F Target Engagement Assays (CETSA, Reporter Assays) E->F Functionally Active G Genetic Validation (CRISPR/siRNA Knockdown) F->G Cellular Target Engagement H In Vivo Proof-of-Concept G->H Validated Target

Figure 1: High-Level Target Identification & Validation Workflow. A multi-phase strategy ensures rigorous validation at each step.

Phase 1: Hypothesis Generation - Casting a Wide Net

The initial phase is focused on identifying a pool of potential protein candidates. We will employ three parallel approaches:

In Silico Target Prediction
  • Rationale: Computational methods offer a rapid and cost-effective way to generate initial hypotheses by comparing the compound's structure to databases of known ligands and protein targets.

  • Methodology:

    • 2D/3D Similarity Searching: Utilize platforms like PubChem or ChEMBL to find compounds with high structural similarity to N-(4-amino-2-chlorophenyl)butanamide that have known biological targets.

    • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the compound's key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings). Screen this model against databases of protein structures.

    • Reverse Molecular Docking: Dock the compound's 3D conformation against a library of clinically relevant protein targets (e.g., kinases, GPCRs, proteases) to predict potential binding partners based on favorable docking scores and interaction patterns.

Unbiased Phenotypic Screening
  • Rationale: This approach focuses on what the compound does to cells, without initial assumptions about its target. A confirmed, reproducible phenotype provides a functional starting point for identifying the underlying mechanism.

  • Methodology:

    • Select a diverse panel of human cell lines (e.g., cancer lines from different tissues, immune cells).

    • Screen the compound across a range of concentrations to identify effects on key cellular processes such as:

      • Cell viability and proliferation (e.g., using CellTiter-Glo®).

      • Apoptosis (e.g., Caspase-3/7 activity assays).

      • Inflammatory signaling (e.g., measuring cytokine release via ELISA).

    • If a robust and reproducible phenotype is observed, this becomes the basis for subsequent target deconvolution efforts.

Affinity-Based Chemical Proteomics
  • Rationale: This is a powerful, unbiased experimental method to directly identify proteins that physically interact with the compound.

  • Methodology:

    • Synthesis of an Affinity Probe: Synthesize an analog of N-(4-amino-2-chlorophenyl)butanamide that incorporates a linker and a reactive group (e.g., a photo-affinity label) or an enrichment handle (e.g., biotin).

    • Incubation and Crosslinking: Incubate the probe with lysate from a relevant cell line (or a live-cell treatment). For photo-affinity probes, UV irradiation is used to covalently link the probe to its binding partners.

    • Enrichment and Identification: Use the biotin handle to enrich the probe-protein complexes (e.g., with streptavidin beads).

    • Mass Spectrometry: Elute the bound proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Candidate targets are those proteins that are significantly enriched in the probe-treated sample compared to a control.

Phase 2: Hit Triage and Initial Validation

Data from Phase 1 will likely generate a list of dozens of potential targets. Phase 2 is critical for prioritizing these candidates and confirming direct, functional interaction.

Orthogonal Biophysical Assays
  • Rationale: To confirm a direct physical interaction between the compound and a putative target, it is essential to use multiple label-free biophysical methods. Agreement across different techniques significantly increases confidence.

  • Key Experiments & Protocols:

    • Surface Plasmon Resonance (SPR): Measures binding in real-time by immobilizing the target protein on a sensor chip and flowing the compound over the surface.

      • Protocol: SPR Kinetic Analysis

        • Immobilization: Covalently immobilize the purified recombinant target protein onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low immobilization density (e.g., 2000-3000 RU) to minimize mass transport limitations.

        • Compound Preparation: Prepare a dilution series of N-(4-amino-2-chlorophenyl)butanamide in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Include a zero-concentration sample for double referencing.

        • Binding Measurement: Inject the compound dilutions over the target and a reference flow cell for a set association time (e.g., 180 s), followed by a dissociation phase with running buffer (e.g., 600 s).

        • Regeneration: If necessary, inject a mild regeneration solution (e.g., 10 mM Glycine pH 2.5) to remove bound compound.

        • Data Analysis: Subtract the reference channel signal and the zero-concentration injection signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

    • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed upon binding, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy).

    • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: Measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift in Tm indicates stabilization and is indicative of binding.

In Vitro Functional Assays
  • Rationale: Demonstrating that binding leads to a functional consequence (e.g., inhibition or activation) is a critical validation step.

  • Methodology: The specific assay depends on the protein class.

    • For Enzymes (e.g., Kinases, Proteases): Perform an enzyme activity assay in the presence of varying concentrations of the compound to determine an IC50 value.

    • For Receptors (e.g., GPCRs): Use a radioligand binding assay to determine if the compound can displace a known ligand.

    • For Ion Channels: Employ electrophysiology (e.g., patch-clamp) to measure changes in ion flow.

Hypothetical Target Biophysical Assay (KD) Functional Assay (IC50) Confidence Score
Kinase X1.2 µM (SPR)2.5 µM (KinaseGlo)High
Protease Y500 nM (ITC)800 nM (FRET peptide)High
Protein Z (Unknown function)10 µM (DSF, +5°C shift)N/AMedium
Housekeeping Protein A>100 µM (SPR)>100 µM (Activity assay)Low
Table 1: Example Hit Triage Data Summary. Data from orthogonal assays are used to prioritize candidates for further validation.

Phase 3: Cellular and In Vivo Validation

The final phase aims to confirm that the compound engages the target in a cellular context and that this engagement is responsible for the observed phenotype.

G cluster_0 Cellular Target Validation Workflow A 1. Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement B 2. Reporter Gene Assay Measure Pathway Modulation A->B Binding Confirmed C 3. Western Blot for Phospho-Proteins Assess Downstream Signaling B->C Pathway Activity Measured D 4. Genetic Knockdown (siRNA/CRISPR) Phenocopy Assessment C->D Signaling Effect Confirmed E 5. Rescue Experiment Confirm On-Target Effect D->E Target Necessity Confirmed

Figure 2: Cellular Target Validation Workflow. A sequential process to link target engagement to cellular phenotype.

Cellular Target Engagement
  • Rationale: It's crucial to demonstrate that the compound can bind to its intended target within the complex environment of a living cell.

  • Methodology: Cellular Thermal Shift Assay (CETSA)

    • Cell Treatment: Treat intact cells with N-(4-amino-2-chlorophenyl)butanamide or a vehicle control.

    • Heating: Heat aliquots of the treated cells across a temperature gradient. Target proteins stabilized by compound binding will resist thermal denaturation at higher temperatures.

    • Lysis and Separation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

    • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the compound-treated group confirms target engagement.

Genetic Validation
  • Rationale: To prove that the identified target is responsible for the compound's biological effect, one can remove the target and see if the effect is lost.

  • Methodology:

    • Target Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the target protein in the relevant cell line.

    • Phenotypic Assessment: Treat the knockdown/knockout cells and control cells with N-(4-amino-2-chlorophenyl)butanamide. If the compound's effect (e.g., inhibition of proliferation) is significantly diminished in the cells lacking the target, it provides strong evidence for an on-target mechanism.

Conclusion and Future Directions

This guide provides a comprehensive and technically rigorous framework for the identification and validation of therapeutic targets for N-(4-amino-2-chlorophenyl)butanamide. By integrating computational, biochemical, and cell-based approaches, this strategy maximizes the probability of success while ensuring that each step is self-validating. The successful de-orphanization of this compound will pave the way for lead optimization, preclinical development, and ultimately, the potential for a new therapeutic agent.

References

  • PubChem Compound Database. National Center for Biotechnology Information. [Link]

  • ChEMBL Database. European Bioinformatics Institute. [Link]

  • . Gemini.
  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]

Sources

Foundational

Spectroscopic Characterization of N-(4-amino-2-chlorophenyl)butanamide: A Comprehensive Guide to NMR, IR, and MS Analysis

Executive Summary In modern drug development and synthetic chemistry, the precise structural validation of organic building blocks is non-negotiable. N-(4-amino-2-chlorophenyl)butanamide (CAS: 723327-05-7) is a highly fu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and synthetic chemistry, the precise structural validation of organic building blocks is non-negotiable. N-(4-amino-2-chlorophenyl)butanamide (CAS: 723327-05-7) is a highly functionalized aniline derivative featuring a primary amine, an aryl chloride, and a secondary aliphatic amide .

As a Senior Application Scientist, I approach structural characterization not as a checklist, but as a self-validating orthogonal system . No single analytical technique is infallible. However, by triangulating data from Mass Spectrometry (exact mass and isotopic signatures), Infrared Spectroscopy (vibrational modes), and Nuclear Magnetic Resonance (atom connectivity and electronic environment), we create an airtight proof of molecular identity. This whitepaper details the causality, expected data, and rigorous step-by-step protocols required to characterize this molecule.

Part 1: Orthogonal Validation Strategy

The workflow below illustrates the logical progression of our structural validation. Each technique interrogates a different physical property of the molecule, ensuring that any analytical artifacts in one method are caught by the others.

SpectroscopicWorkflow cluster_analysis Parallel Spectroscopic Acquisition Sample N-(4-amino-2-chlorophenyl)butanamide Sample Preparation LCMS LC-ESI-MS Protonation & Cleavage Sample->LCMS FTIR ATR-FTIR Evanescent Wave Absorption Sample->FTIR NMR 1H & 13C NMR Spin-Spin Coupling Sample->NMR Validation Multi-Modal Structural Validation (Self-Validating System) LCMS->Validation FTIR->Validation NMR->Validation

Figure 1: Parallel spectroscopic workflow for structural validation of the target compound.

Part 2: High-Resolution Mass Spectrometry (LC-ESI-MS)

The Causality of Ionization and Fragmentation

Electrospray Ionization (ESI) is a soft ionization technique that transfers molecules from the liquid phase to the gas phase as ions. For N-(4-amino-2-chlorophenyl)butanamide, the basic primary amine and the amide nitrogen are highly susceptible to protonation in an acidic mobile phase, yielding a robust [M+H]+ ion.

The presence of the chlorine atom provides a built-in validation mechanism. Chlorine naturally exists as two stable isotopes, 35Cl and 37Cl , in a roughly 3:1 ratio. Therefore, the mass spectrum will display a characteristic M+2 peak at approximately 33% of the base peak intensity. During Collision-Induced Dissociation (CID), the molecule undergoes characteristic amide bond cleavage , expelling a neutral ketene or butyryl radical and leaving a resonance-stabilized 4-amino-2-chloroaniline cation.

Step-by-Step Protocol: LC-ESI-MS
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Water and Acetonitrile containing 0.1% Formic Acid (to drive protonation).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a rapid gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Ionization: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation gas temperature to 350°C.

  • Acquisition: Scan the m/z range of 100–500. For MS/MS fragmentation, isolate the [M+H]+ precursor ion and apply a collision energy of 15–25 eV using Argon gas.

Table 1: LC-ESI-MS Data Summary
Ion TypeExpected m/z Relative AbundanceAssignment / Causality
[M+H]+ ( 35Cl )213.079100%Protonated molecular ion
[M+H]+ ( 37Cl )215.076~33%Characteristic 3:1 isotopic ratio for monochlorinated species
Fragment 1143.014HighCleavage of the amide bond; loss of butyryl radical
Fragment 2126.000MediumSubsequent loss of NH3​ from the aniline fragment

Part 3: Vibrational Spectroscopy (ATR-FTIR)

The Causality of Evanescent Wave Absorption

Attenuated Total Reflectance (ATR) relies on total internal reflection. When an IR beam reflects inside a high-refractive-index crystal (e.g., Diamond), an evanescent wave penetrates a few micrometers into the solid sample placed on top .

The primary amine ( −NH2​ ) exhibits two distinct stretching bands (symmetric and asymmetric) because the two hydrogen atoms can vibrate in-phase or out-of-phase. The amide C=O stretch (Amide I) is shifted to a lower wavenumber (~1650 cm−1 ) compared to a standard isolated ketone (~1715 cm−1 ). This is caused by the resonance contribution of the nitrogen lone pair, which gives the C=O bond partial single-bond character, weakening its force constant.

Step-by-Step Protocol: ATR-FTIR
  • Background Collection: Clean the Diamond ATR crystal with isopropanol. Collect an ambient air background spectrum using 32 scans at a resolution of 4 cm−1 .

  • Sample Application: Place 2–3 mg of the neat, solid N-(4-amino-2-chlorophenyl)butanamide powder directly over the crystal aperture.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring intimate optical contact between the crystal and the sample matrix.

  • Acquisition & Processing: Collect the sample spectrum (32 scans, 4000–600 cm−1 ). Apply an ATR correction algorithm in the software to account for the wavelength-dependent penetration depth of the evanescent wave.

Table 2: ATR-FTIR Absorption Bands
Wavenumber ( cm−1 )IntensityFunctional GroupVibrational Mode & Causality
~3450, 3350MediumPrimary Amine ( −NH2​ )Asymmetric and symmetric N-H stretching
~3250Med, BroadSecondary Amide ( −NH− )N-H stretching (broadened by intermolecular H-bonding)
~1650StrongAmide I ( C=O )C=O stretching; shifted lower due to nitrogen resonance
~1530StrongAmide II ( N−H )N-H bending coupled with C-N stretching
~1050MediumAryl Chloride ( C−Cl )C-Cl stretching vibration in the fingerprint region

Part 4: Nuclear Magnetic Resonance (1H & 13C NMR)

The Causality of Spin-System Dynamics

The 1H NMR spectrum of this compound is a masterclass in electronic shielding. The aromatic ring contains three distinct protons (H-3, H-5, H-6). The primary amine at C-4 is strongly electron-donating via resonance, which significantly shields the ortho protons (H-3 and H-5), pushing them upfield. Conversely, the amide group at C-1 and the chlorine at C-2 exert electron-withdrawing inductive effects, deshielding H-6.

The coupling constants ( J -values) map the exact substitution pattern. H-5 and H-6 are ortho to each other, resulting in a large coupling constant ( J≈8.5 Hz). H-3 and H-5 are meta to each other, yielding a small coupling constant ( J≈2.5 Hz). This exact splitting pattern mathematically proves the 1,2,4-trisubstituted nature of the benzene ring.

Step-by-Step Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide ( DMSO−d6​ ) containing 0.03% v/v TMS. Causality note: DMSO−d6​ is chosen because it is a strong hydrogen-bond acceptor, which prevents the exchange of the NH and NH2​ protons from being too rapid, allowing them to be observed as distinct peaks.

  • Instrument Tuning: Insert the 5 mm NMR tube into a 400 MHz spectrometer. Tune and match the probe to 1H and 13C frequencies. Lock onto the deuterium signal of the DMSO solvent.

  • 1H Acquisition: Execute a standard 1D proton experiment (zg30 pulse sequence) with 16 scans and a relaxation delay (D1) of 2 seconds.

  • 13C Acquisition: Execute a proton-decoupled 13C experiment (zgpg30) with 1024 scans to ensure an adequate signal-to-noise ratio for quaternary carbons.

  • Processing: Fourier transform the FIDs, apply phase/baseline corrections, and reference the solvent peak ( DMSO−d6​ : 1H at 2.50 ppm, 13C at 39.5 ppm).

Table 3: 1H NMR Assignments ( DMSO−d6​ , 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Spin System
0.90Triplet (t)3H −CH3​ (C4')Coupled to adjacent −CH2​− ( J≈7.4 Hz)
1.58Sextet (m)2H −CH2​− (C3')Split by adjacent −CH3​ and −CH2​−
2.25Triplet (t)2H −CH2​− (C2')Adjacent to carbonyl; coupled to C3'
5.30Broad Singlet (s)2H −NH2​ Exchangeable protons; shielded by N lone pair
6.45Doublet of Doublets (dd)1HAr-H (C5)Ortho/meta coupling ( J≈8.5,2.5 Hz); shielded by −NH2​
6.65Doublet (d)1HAr-H (C3)Meta coupling ( J≈2.5 Hz); between Cl and NH2​
7.10Doublet (d)1HAr-H (C6)Ortho coupling ( J≈8.5 Hz); deshielded by amide
9.10Singlet (s)1HAmide −NH− Exchangeable; highly deshielded by adjacent C=O
Table 4: 13C NMR Assignments ( DMSO−d6​ , 100 MHz)
Chemical Shift (ppm)Carbon TypeAssignmentCausality / Electronic Environment
13.5PrimaryC4' ( −CH3​ )Terminal alkyl carbon
18.5SecondaryC3' ( −CH2​− )Aliphatic chain
35.5SecondaryC2' ( −CH2​− )Deshielded by adjacent carbonyl
112.0TertiaryAr-C5Shielded by ortho-amine group
113.5TertiaryAr-C3Shielded by ortho-amine, deshielded by Cl
124.0QuaternaryAr-C1Attached to amide nitrogen
128.0TertiaryAr-C6Aromatic C-H
129.5QuaternaryAr-C2Attached to electronegative Chlorine atom
148.0QuaternaryAr-C4Attached to electron-donating −NH2​
171.0Quaternary C=O (Amide)Highly deshielded carbonyl carbon

Conclusion

By strictly adhering to the protocols and physical principles outlined above, researchers can definitively validate the structure of N-(4-amino-2-chlorophenyl)butanamide. The LC-MS isotopic ratios confirm the atomic formula, the ATR-FTIR spectrum verifies the functional group integrity, and the NMR coupling constants map the exact 1,2,4-trisubstituted geometry. Together, they form an impenetrable, self-validating analytical matrix.

References

  • Journal of the American Society for Mass Spectrometry. "Investigation of Unusual Amide Fragmentation Observed upon MS/MS Collision-Induced Dissociation". ACS Publications. URL:[Link]

  • Agilent Technologies. "ATR-FTIR Spectroscopy, FTIR Sampling Techniques". Agilent Molecular Spectroscopy. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: In Vitro Pharmacological Profiling of N-(4-amino-2-chlorophenyl)butanamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: N-(4-amino-2-chlorophenyl)butanamide (CAS: 723327-05-7) Introduction & Mechanistic Rationale In contemporary drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: N-(4-amino-2-chlorophenyl)butanamide (CAS: 723327-05-7)

Introduction & Mechanistic Rationale

In contemporary drug discovery, organic building blocks with favorable physicochemical properties are frequently utilized as starting points for Fragment-Based Drug Discovery (FBDD). N-(4-amino-2-chlorophenyl)butanamide is a highly versatile chemical probe[1]. Structurally, it features a chloro-substituted phenyl ring, an aniline-like primary amine, and a butanamide linkage. This specific pharmacophore is highly relevant for designing targeted covalent inhibitors or coordinating with zinc-dependent epigenetic targets (e.g., Class I HDACs).

However, the presence of an aniline moiety necessitates rigorous in vitro profiling. Anilines are notoriously susceptible to cytochrome P450 (CYP)-mediated N-oxidation, which can yield reactive hydroxylamine metabolites. Therefore, when utilizing N-(4-amino-2-chlorophenyl)butanamide in a screening cascade, researchers must evaluate not only its target-binding affinity but also its metabolic stability and intrinsic hepatotoxicity.

This application note details a self-validating, three-tier in vitro assay workflow designed to systematically profile this compound.

Workflow Overview

AssayCascade cluster_assays In Vitro Assay Cascade Compound N-(4-amino-2-chlorophenyl)butanamide (CAS: 723327-05-7) SPR 1. Target Binding (SPR) Screening for Affinity Compound->SPR FBDD Screen ADME 2. Microsomal Stability Phase I Metabolism Profiling Compound->ADME ADME/PK TOX 3. HepG2 Cytotoxicity Cell Viability (MTT) Compound->TOX Safety

Fig 1: In vitro screening cascade for N-(4-amino-2-chlorophenyl)butanamide.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I have structured these protocols to include internal controls that validate the integrity of every run. Do not omit the control conditions; they are the mechanistic baseline that differentiates true biological activity from assay artifacts.

Protocol 1: Fragment-Based Target Binding via Surface Plasmon Resonance (SPR)

Causality & Rationale: SPR is exceptionally sensitive to changes in mass near the sensor surface, making it the gold standard for detecting low-affinity (high micromolar) fragment interactions[2]. Because N-(4-amino-2-chlorophenyl)butanamide has a low molecular weight (212.68 g/mol ), the expected response units (RU) will be small. Consequently, the refractive index of the solvent (DMSO) must be perfectly matched between the running buffer and the analyte to prevent bulk-shift artifacts that obscure true binding.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein (e.g., an HDAC or kinase domain) onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation). Target immobilization levels of 3,000–5,000 RU to ensure sufficient theoretical maximum response ( Rmax​ ) for a ~212 Da fragment. Leave one flow cell unmodified as a reference blank.

  • Buffer Preparation: Prepare the running buffer (e.g., PBS-T) containing exactly 2.0% (v/v) DMSO.

  • Analyte Preparation: Dilute N-(4-amino-2-chlorophenyl)butanamide in the running buffer to create a concentration series (12.5 µM, 25 µM, 50 µM, 100 µM, 200 µM). Ensure the final DMSO concentration remains locked at 2.0%.

  • Injection: Inject the compound at a high flow rate (30–50 µL/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

  • Self-Validation Control: Inject a known high-affinity binder (positive control) at the start and end of the run to verify that the immobilized protein retains its active conformation.

  • Data Processing: Perform double-referencing (subtract the reference flow cell signal, then subtract a blank buffer injection signal) to isolate the specific binding response.

Protocol 2: In Vitro Microsomal Stability Assay (Phase I Metabolism)

Causality & Rationale: Liver microsomes contain the complete suite of Phase I cytochrome P450 (CYP) enzymes[3]. To test if the aniline group of the compound undergoes rapid N-oxidation, we must supply NADPH, the obligate electron donor for CYP activity. The reaction is abruptly quenched with cold acetonitrile, which simultaneously denatures the enzymes (locking the time point) and precipitates proteins to protect the LC-MS/MS column.

Step-by-Step Methodology:

  • Master Mix: Prepare a 0.5 mg/mL suspension of pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Compound Addition: Spike N-(4-amino-2-chlorophenyl)butanamide to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t=0,5,15,30,and 45 minutes, remove a 50 µL aliquot and immediately dispense it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation Controls:

    • Minus-NADPH Control: Run a parallel incubation without NADPH for 45 minutes. If the compound depletes here, it is chemically unstable, not enzymatically metabolized.

    • Positive Control: Run a parallel assay with Verapamil (a known high-clearance CYP substrate) to validate microsomal competency.

  • Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol 3: Hepatotoxicity Screening via HepG2 MTT Assay

Causality & Rationale: HepG2 cells are utilized because they retain basal levels of hepatic metabolizing enzymes, allowing for the detection of toxicity driven by reactive metabolites (a risk with anilines). The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase[4]. A drop in absorbance directly correlates with mitochondrial dysfunction and cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well flat-bottom tissue culture plate at a density of 1.5×104 cells/well in 100 µL of DMEM (10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Aspirate the media. Apply N-(4-amino-2-chlorophenyl)butanamide diluted in fresh media at varying concentrations (1 µM to 200 µM). Keep the final DMSO concentration ≤0.5% . Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours at 37°C.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 100 µL of pure DMSO to each well. Place on an orbital shaker for 15 minutes to fully dissolve the crystals.

  • Self-Validation Controls:

    • Vehicle Control: Cells treated with 0.5% DMSO (represents 100% viability).

    • Positive Control: Cells treated with 50 µM Doxorubicin or 0.1% Triton X-100 (represents 0% viability/maximum toxicity).

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Quantitative Data Presentation

To facilitate rapid decision-making, all outputs from the assay cascade should be consolidated. Below is a structured data matrix outlining the parameters measured, the analytical methods utilized, and the expected thresholds for advancing a building block like N-(4-amino-2-chlorophenyl)butanamide to the hit-to-lead stage.

Assay TypeParameter MeasuredAnalytical MethodTarget Threshold for Advancement
Target Binding (SPR) Dissociation Constant ( KD​ )Biacore 4000 / T200 (Typical for FBDD)
Target Binding (SPR) Ligand Efficiency (LE)Calculation ( ΔG/Nheavy​ ) >0.3 kcal/mol/heavy atom
Microsomal Stability Intrinsic Clearance ( CLint​ )LC-MS/MS (MRM mode) (High stability)
Microsomal Stability Half-life ( t1/2​ )LC-MS/MS (MRM mode) >60 minutes
Cytotoxicity (HepG2) Half-Maximal Inhibitory Conc. ( IC50​ )Spectrophotometry (570 nm) (Low toxicity profile)

References

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters Source: American Chemical Society (ACS) URL:[Link]

  • Microsomal Stability - In Vitro Assay Source: Charnwood Discovery URL:[Link]

  • Cytotoxic Activity of Origanum Vulgare L. on Hepatocellular Carcinoma cell Line HepG2 and Evaluation of its Biological Activity Source: MDPI URL:[Link]

Sources

Application

Preclinical In Vivo Study Design: N-(4-amino-2-chlorophenyl)butanamide

Executive Summary & Scientific Rationale N-(4-amino-2-chlorophenyl)butanamide (N4-ACB) is a novel chemical entity (NCE) characterized by a butanamide (butyramide) moiety and a 4-amino-2-chlorophenyl hydrophobic cap. Stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

N-(4-amino-2-chlorophenyl)butanamide (N4-ACB) is a novel chemical entity (NCE) characterized by a butanamide (butyramide) moiety and a 4-amino-2-chlorophenyl hydrophobic cap. Structurally, the butanamide group is a well-documented pharmacophore for short-chain fatty acid-like epigenetic modulators, specifically Class I Histone Deacetylase (HDAC) inhibitors. The aminophenyl ring provides a distinct geometric constraint for target pocket engagement.

To translate this compound from in vitro discovery to clinical viability, a rigorously designed in vivo preclinical cascade is required. Poorly designed preclinical studies are a primary cause of translational failure; therefore, establishing a self-validating protocol that minimizes experimental bias and maximizes internal validity is critical[1].

This application note outlines a comprehensive, four-phase in vivo pharmacology and toxicology protocol. We establish causality at every step: Pharmacokinetics (PK) must be understood to define exposure; Maximum Tolerated Dose (MTD) must be established to define the therapeutic window; Pharmacodynamics (PD) must prove target engagement; and finally, Efficacy must demonstrate phenotypic tumor regression.

Workflow PK Phase 1: Pharmacokinetics (IV vs PO Profiling) MTD Phase 2: Toxicology (MTD & Dose-Ranging) PK->MTD Defines Exposure & Half-life PD Phase 3: Pharmacodynamics (Target Engagement) MTD->PD Establishes Safe Dosing Window EFF Phase 4: Efficacy (HCT116 Xenograft) PD->EFF Validates Biomarker Modulation

Fig 1. Sequential in vivo preclinical study workflow for N4-ACB.

Phase I: Pharmacokinetics (PK) & Bioavailability

Causality & Rationale: Before assessing efficacy, we must understand how the murine system absorbs, distributes, metabolizes, and excretes (ADME) N4-ACB. Early in vivo PK profiling provides the foundational data required to select appropriate dosing intervals for subsequent efficacy models[2]. The administered dose for a PK study must be strictly non-toxic, yet high enough to allow for precise bioanalytical quantification via LC-MS/MS[3].

Step-by-Step Methodology
  • Formulation: Dissolve N4-ACB in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline to ensure complete solubilization without precipitation upon injection.

  • Subject Allocation: Utilize healthy, male C57BL/6 mice (8-10 weeks old). Fast the oral (PO) group for 12 hours prior to dosing to reduce absorption variability.

  • Administration:

    • Group 1 (IV): Administer 2 mg/kg via tail vein injection.

    • Group 2 (PO): Administer 10 mg/kg via oral gavage.

  • Sampling: Collect 50 µL of blood via submandibular bleed into K2EDTA tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Note: Submandibular bleeding is chosen over cardiac puncture to allow serial sampling from the same animal, reducing inter-subject variability.

  • Bioanalysis: Centrifuge samples at 4°C (3000g, 10 min) to extract plasma. Quantify N4-ACB concentrations using LC-MS/MS against a standard curve.

Quantitative Data Summary: Target PK Parameters

Table 1: Simulated acceptance criteria for N4-ACB Pharmacokinetic Parameters.

ParameterDefinitionTarget IV (2 mg/kg)Target PO (10 mg/kg)
Cmax Maximum plasma concentration~1500 ng/mL>800 ng/mL
Tmax Time to maximum concentration0.08 h0.5 - 1.0 h
AUC(0-t) Area under the curve (exposure)>2000 hng/mL>5000 hng/mL
t(1/2) Terminal half-life>2.0 h>2.5 h
%F Oral Bioavailability100% (Reference)>40%

Phase II: Maximum Tolerated Dose (MTD) & Toxicology

Causality & Rationale: To rigorously test the hypothesis of efficacy, we must first define the upper limits of safety. Dosing an animal beyond its MTD confounds efficacy data due to systemic toxicity (e.g., weight loss, immunosuppression)[4].

Step-by-Step Methodology
  • Dose Escalation (SAD): Administer a Single Ascending Dose (10, 30, 100 mg/kg PO) to cohorts of BALB/c mice (n=3/group). Monitor for 48 hours for acute adverse events (tremors, lethargy).

  • Repeated Dosing (MAD): Based on SAD results, administer Multiple Ascending Doses daily for 7 days.

  • Endpoints: Weigh animals daily. The MTD is defined as the highest dose resulting in <10% body weight loss with no observable behavioral abnormalities or gross organ pathology upon Day 8 necropsy.

Phase III: Pharmacodynamics (PD) & Target Engagement

Causality & Rationale: A self-validating protocol requires proof that the drug reaches its intended target tissue and modulates the specific biological pathway. For a putative HDAC inhibitor like N4-ACB, the direct mechanistic consequence is the accumulation of acetylated histones.

Mechanism Drug N4-ACB (Butanamide Derivative) Target Class I HDACs (Epigenetic Target) Drug->Target Competitive Inhibition Biomarker Histone Hyperacetylation (H3K9ac / H4K8ac) Target->Biomarker Prevents Deacetylation Outcome Cell Cycle Arrest & Tumor Regression Biomarker->Outcome Transcriptional Activation

Fig 2. Putative signaling pathway of N4-ACB mediated HDAC inhibition.
Step-by-Step Methodology
  • Dosing: Administer N4-ACB at the established MTD to tumor-bearing mice.

  • Tissue Harvesting: Euthanize mice at the established Tmax (e.g., 1 hour post-dose). Extract peripheral blood mononuclear cells (PBMCs) and snap-freeze tumor tissue.

  • Biomarker Assay: Perform Western Blot analysis on tissue lysates probing for H3K9ac and H4K8ac . Normalize to total Histone H3 and GAPDH. A >2-fold increase in acetylation relative to vehicle confirms in vivo target engagement.

Phase IV: In Vivo Efficacy (Xenograft Model)

Causality & Rationale: With exposure (PK), safety (MTD), and mechanism (PD) validated, we can accurately assess phenotypic efficacy. We utilize the HCT116 human colorectal carcinoma xenograft model, which is highly characterized and sensitive to epigenetic modulation and targeted chemotherapeutics[4]. A well-designed xenograft protocol requires strict randomization and sufficient statistical power to detect treatment effects[5].

Step-by-Step Methodology
  • Cell Preparation: Harvest HCT116 cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel to enhance tumor take-rate.

  • Inoculation: Inject 5×106 cells subcutaneously into the right flank of 6-week-old female athymic nude mice (Foxn1^nu).

  • Randomization: Monitor tumor growth using digital calipers. Once average tumor volumes reach 100–150 mm³, randomize mice into treatment groups to ensure equal starting variances across cohorts[5].

  • Treatment Execution: Administer treatments via oral gavage (PO) once daily (QD) for 21 days according to the study design table below.

  • Data Collection: Measure tumor volume ( V=2L×W2​ ) and body weight twice weekly. Calculate Tumor Growth Inhibition (%TGI) at Day 21.

Quantitative Data Summary: Xenograft Study Design

Table 2: HCT116 Xenograft Efficacy Study Group Design.

GroupNTreatmentDose LevelRouteSchedulePurpose
1 10Vehicle0 mg/kgPOQD x 21Negative Control
2 10N4-ACB (Low)1/3 MTDPOQD x 21Sub-optimal efficacy evaluation
3 10N4-ACB (High)MTDPOQD x 21Maximum therapeutic potential
4 10Entinostat20 mg/kgPOQD x 21Positive Control (Known HDACi)

References

  • Designing an In Vivo Preclinical Research Study - MDPI.
  • General Principles of Preclinical Study Design - PMC - NIH.
  • In Vivo Pharmacokinetics - WuXi AppTec DMPK.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - NCBI.
  • In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model - PNAS.

Sources

Method

Application Note: Utilizing N-(4-amino-2-chlorophenyl)butanamide in the Synthesis of Targeted Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Antiviral and Epigenetic Modulator Scaffold Design Introduction & Strategic Rationale In modern medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Antiviral and Epigenetic Modulator Scaffold Design

Introduction & Strategic Rationale

In modern medicinal chemistry, the selection of highly specific organic building blocks is the foundational step in designing targeted therapeutics. N-(4-amino-2-chlorophenyl)butanamide (CAS: 723327-05-7) is a highly versatile, pharmacologically privileged scaffold[1]. Featuring an ortho-chloro aniline core paired with a lipophilic butanamide tail, this intermediate is increasingly utilized in the synthesis of potent and epigenetic modulators, such as Histone Deacetylase (HDAC) inhibitors[2][3].

This application note provides a comprehensive guide to leveraging this building block, detailing the causality behind its structural advantages, and providing self-validating protocols for both its chemical functionalization and subsequent biological evaluation.

Physicochemical Profiling & Causality in Scaffold Design

The structural features of N-(4-amino-2-chlorophenyl)butanamide are not merely synthetic handles; they are carefully selected to optimize pharmacodynamics and pharmacokinetics.

  • The Ortho-Chloro Effect: The chlorine atom at the ortho position of the aniline ring serves a dual purpose. Electronically, it modulates the pKa of the adjacent amino group. Sterically, it restricts the rotation of the amide bond once the molecule is functionalized. This conformational locking minimizes the entropic penalty upon binding to target proteins (e.g., viral DNA replication complexes), significantly increasing target residence time and potency[3].

  • The Butanamide Tail: Highly polar antiviral compounds often suffer from poor cell membrane permeability. The butanamide group provides a calculated increase in lipophilicity (LogP), enhancing intracellular accumulation without violating Lipinski’s Rule of Five.

  • The Para-Amino Handle: This primary amine acts as the primary nucleophile for divergent library synthesis, allowing for rapid generation of structure-activity relationship (SAR) data.

Table 1: Physicochemical Properties of the Building Block
PropertyValuePharmacological Relevance
CAS Number 723327-05-7Commercial identifier for sourcing[1].
Molecular Formula C10H13ClN2OEnsures low molecular weight for downstream additions.
Molecular Weight 212.68 g/mol Leaves ~280 Da budget for functional group additions.
Hydrogen Bond Donors 2Facilitates critical interactions within target active sites.
Hydrogen Bond Acceptors 1Optimizes aqueous solubility parameters.
Rotatable Bonds 4Balances conformational flexibility with structural rigidity.

Application Workflow 1: Synthesis of Antiviral & Epigenetic Modulators

The primary application of this building block involves coupling the para-amino group with various electrophiles to generate targeted libraries. For instance, coupling with salicylic acid derivatives yields potent HAdV inhibitors[4], while the addition of zinc-binding groups (ZBGs) generates HDAC inhibitors[2].

SynthWorkflow A N-(4-amino-2-chlorophenyl)butanamide (CAS: 723327-05-7) B Amide Coupling / Acylation (e.g., HATU, DIPEA, DMF) A->B E HAdV Inhibitor Scaffold (Antiviral) B->E  Pathway A F HDAC Inhibitor Scaffold (Epigenetic) B->F  Pathway B C Salicylic Acid Derivatives C->B  Reactant 2 D Zinc-Binding Groups (ZBG) D->B  Reactant 2

Figure 1: Divergent synthetic workflow utilizing N-(4-amino-2-chlorophenyl)butanamide.

Protocol 1: HATU-Mediated Amide Coupling for HAdV Inhibitor Synthesis

Causality behind the method: The para-amino group on an ortho-chloro substituted ring is electronically deactivated due to the electron-withdrawing nature of the chlorine. Standard coupling reagents (like DCC/EDC) often result in low yields. We utilize HATU (a highly reactive uronium salt) and DIPEA to accelerate the formation of the active ester, overcoming the electronic deactivation and preventing racemization of any chiral centers in the electrophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the carboxylic acid derivative (e.g., 5-chloro-2-hydroxybenzoic acid, 1.1 eq) in anhydrous DMF (0.2 M).

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution. Stir at room temperature (20°C) for 15 minutes to ensure complete formation of the active O-At ester.

  • Coupling: Add N-(4-amino-2-chlorophenyl)butanamide (1.0 eq) dropwise as a solution in minimal DMF.

  • Reaction Monitoring (Self-Validation Checkpoint): Stir the reaction at room temperature. At t=2 hours, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is self-validating if the disappearance of the starting material mass (m/z 213.07 [M+H]+) strictly correlates with the appearance of the product mass. If >15% unreacted amine remains, the steric hindrance is dominating the kinetics; add an additional 0.5 eq of HATU and elevate the temperature to 40°C.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), followed by brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure targeted therapeutic.

Application Workflow 2: Biological Validation (HAdV Inhibition)

Once synthesized, the analogues must be validated for their ability to inhibit viral replication. Preliminary mechanistic studies indicate that these specific ortho-chloro analogues target the HAdV DNA replication process, suppressing the later steps of the viral life cycle[3][5].

MoA Drug HAdV Inhibitor (Derived from Building Block) Target Viral DNA Polymerase / Replication Complex Drug->Target  Binds & Inhibits Process DNA Chain Elongation Target->Process  Catalyzes (Blocked) Outcome Viral Replication Arrest (SI > 100) Process->Outcome  Prevents

Figure 2: Mechanism of action for HAdV replication inhibition by synthesized analogues.

Protocol 2: In Vitro HAdV Plaque Reduction Assay

Causality behind the method: While simple ATP-based cell viability assays can indicate cytotoxicity, they cannot differentiate between a compound killing the host cell versus actively inhibiting viral replication. The Plaque Reduction Assay is chosen because it directly quantifies the reduction in infectious viral particles, providing an absolute measure of antiviral efficacy.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 (human lung carcinoma) cells in 6-well plates at a density of 4×105 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C with 5% CO2 for 24 hours until 90% confluent.

  • Viral Infection: Remove the media and wash the cells with PBS. Infect the cells with HAdV (e.g., type 5) at a Multiplicity of Infection (MOI) of 0.1 in 500 µL of serum-free DMEM. Incubate for 2 hours, rocking the plates every 15 minutes to ensure uniform viral adsorption.

  • Compound Overlay: Aspirate the viral inoculum. Overlay the cells with 2 mL of an agarose-media mixture (0.6% low-melting-point agarose in DMEM with 2% FBS) containing serial dilutions of the synthesized N-(4-amino-2-chlorophenyl)butanamide derivative (range: 0.01 µM to 50 µM).

  • Incubation & Staining: Incubate the plates for 5-7 days until viral plaques are visible under a microscope. Fix the cells with 4% formaldehyde for 1 hour, remove the agarose plug, and stain with 0.1% crystal violet in 20% ethanol.

  • Quantification (Self-Validation Checkpoint): Count the plaques manually or via automated imaging. The assay must include Niclosamide as a positive control and 0.1% DMSO as a vehicle negative control. The protocol is self-validating if the Niclosamide IC50 calculates to approximately 1.5 µM[3]. If the positive control fails to inhibit plaque formation at this concentration, the viral titer was too high, and the assay must be repeated.

Structure-Activity Relationship (SAR) Data

Utilizing the building block to generate a library of compounds allows researchers to map the Structure-Activity Relationship (SAR). As demonstrated in the literature, optimizing the functional groups attached to the para-amino handle significantly improves both potency and the Selectivity Index (SI) compared to legacy drugs like Niclosamide[3][5].

Table 2: Comparative SAR Data of Substituted Analogues

Note: Data represents validated literature benchmarks for analogues derived from the 4-amino-2-chlorophenyl scaffold.

CompoundSubstitution at Para-AmineHAdV IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
Niclosamide (Lead) Nitro group (Unsubstituted)1.50~15.010.0
Analogue A Cyclopentylamino substitution0.5092.9185.8
Analogue B Direct hydroamination (Compound 15)0.27156.8>500.0
Analogue C Bis(trifluoromethyl) derivative1.1192.882.9

References

  • Title: Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors (PubMed Summary) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Application

Application Note: Trace-Level Quantification of N-(4-amino-2-chlorophenyl)butanamide in Active Pharmaceutical Ingredients via LC-MS/MS

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals Matrix: Complex Active Pharmaceutical Ingredient (API) Analytical Platform: UPLC-ESI-MS/MS (Triple Quadrupole) Intro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals Matrix: Complex Active Pharmaceutical Ingredient (API) Analytical Platform: UPLC-ESI-MS/MS (Triple Quadrupole)

Introduction & Regulatory Context

The compound N-(4-amino-2-chlorophenyl)butanamide (CAS: 723327-05-7) is a highly reactive organic building block frequently utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs). However, its chemical structure contains a primary aromatic amine moiety—a well-documented structural alert for mutagenicity.

In biological systems, aromatic amines undergo oxidative metabolism (via CYP450 enzymes) to form N-hydroxy derivatives, which subsequently convert into highly reactive electrophilic nitrenium ions (Ar-N⁺H). These ions covalently bind to DNA, inducing genetic mutations [1]. Consequently, under the ICH M7(R2) guidelines , N-(4-amino-2-chlorophenyl)butanamide is classified as a Potentially Genotoxic Impurity (PGI) [2]. Regulatory authorities mandate that such DNA-reactive impurities be controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , which often translates to sub-ppm (parts-per-million) limit requirements in the final API.

To achieve this ultra-trace sensitivity while overcoming severe matrix interference from the bulk API, conventional HPLC-UV is inadequate. This application note details a highly selective, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology designed for the robust quantification of this PGI.

ICHRm7 A API Synthetic Route Evaluation B Identify N-(4-amino-2-chlorophenyl)butanamide (Structural Alert: Aromatic Amine) A->B Impurity Profiling C In Silico (Q)SAR & Ames Mutagenicity Test B->C Hazard Assessment D Class 1/2/3 Mutagenic Impurity (ICH M7 Classification) C->D Positive Result E Establish TTC Limit (e.g., 1.5 µg/day) D->E Risk Characterization F Develop LC-MS/MS Method (Sub-ppm Sensitivity) E->F Analytical Strategy G Routine Batch Release & Quality Control F->G Validated Method

ICH M7 Risk Assessment and Control Strategy for Aromatic Amine Impurities.

Scientific Grounding & Method Development Strategy

Ionization and Fragmentation Causality

The analytical strategy relies on Electrospray Ionization in positive mode (ESI+). The primary amine group on the phenyl ring is readily protonated in an acidic mobile phase (0.1% Formic Acid), yielding a strong precursor [M+H]⁺ ion at m/z 213.1 (accounting for the ³⁵Cl isotope).

During Collision-Induced Dissociation (CID) in the collision cell, the molecule undergoes a predictable and highly reproducible fragmentation. The amide bond cleaves, resulting in the neutral loss of a ketene derivative (C₄H₆O, -70 Da) from the butanamide side chain. This yields a highly stable 4-amino-2-chloroaniline product ion at m/z 143.0. This specific transition (m/z 213.1 → 143.0) is selected as the quantifier due to its superior signal-to-noise ratio and absence of isobaric matrix interferences[3].

Chromatographic and Extraction Rationale

Direct injection of high-concentration API (e.g., 10-50 mg/mL) into an LC-MS/MS system causes catastrophic ion suppression in the ESI source and rapid column degradation. To create a self-validating and robust system , we employ Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE). Because the PGI is a basic amine, it is retained on the MCX sorbent via strong ionic interactions. The neutral or acidic bulk API is washed away with methanol, effectively isolating the trace impurity.

To ensure trustworthiness and correct for any extraction losses or residual matrix effects, a structurally similar Internal Standard (IS), N-(4-amino-2-methylphenyl)butanamide , is spiked into every sample prior to extraction.

Experimental Protocol

Materials & Reagents
  • Target Analyte: N-(4-amino-2-chlorophenyl)butanamide reference standard.

  • Internal Standard (IS): N-(4-amino-2-methylphenyl)butanamide.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Hydroxide (NH₄OH).

  • SPE Cartridges: Oasis MCX (30 mg, 1 cc).

Step-by-Step Sample Preparation (MCX SPE)
  • Sample Dissolution: Accurately weigh 50 mg of the API into a 10 mL volumetric flask. Dissolve in 5 mL of MeOH.

  • IS Spiking & Acidification: Spike the solution with 10 µL of the IS working solution (1 µg/mL). Add 4.5 mL of 2% Formic Acid in water to ensure the target amine is fully protonated. Dilute to volume with water.

  • SPE Conditioning: Condition the MCX cartridge with 1 mL MeOH, followed by 1 mL of 2% Formic Acid in water.

  • Loading: Load 2 mL of the acidified sample solution onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Matrix Removal): Wash the cartridge with 1 mL of 2% Formic Acid in water, followed by 2 mL of 100% MeOH. Mechanism: This removes all neutral and acidic API components while the basic PGI remains ionically bound.

  • Elution: Elute the target PGI and IS using 1.5 mL of 5% NH₄OH in MeOH. Mechanism: The high pH neutralizes the amine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA).

SPEWorkflow N1 1. Sample Prep API Dissolution N2 2. MCX SPE Load & Wash N1->N2 Acidify N3 3. Elution 5% NH4OH in MeOH N2->N3 Remove Neutrals N4 4. UPLC Separation BEH C18 Column N3->N4 Reconstitute N5 5. ESI+ Ionization [M+H]+ m/z 213.1 N4->N5 Gradient Elution N6 6. MRM Detection m/z 213.1 -> 143.0 N5->N6 CID Fragmentation

Solid-Phase Extraction and LC-MS/MS Workflow for Trace Impurity Quantification.

LC-MS/MS Conditions

Chromatography:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm). The Bridged Ethyl Hybrid particle prevents secondary silanol interactions, ensuring sharp peak shapes for basic amines.

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Table 1: UPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.00.4955
5.00.41090
6.50.41090
6.60.4955
8.00.4955

Mass Spectrometry:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

Table 2: MS/MS MRM Parameters (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
N-(4-amino-2-chlorophenyl)butanamide213.1143.0502518Quantifier
N-(4-amino-2-chlorophenyl)butanamide213.1126.0502528Qualifier
N-(4-amino-2-methylphenyl)butanamide193.1123.1502518Internal Standard

Method Validation & Quantitative Results

The method was validated in accordance with ICH Q2(R2) guidelines for the validation of analytical procedures. The use of MCX SPE combined with the internal standard successfully mitigated matrix effects, resulting in a highly accurate and reproducible assay capable of quantifying the impurity well below the required TTC limit.

Table 3: Method Validation Summary (ICH Q2 Framework)

ParameterResultAcceptance Criteria
Linearity Range 0.05 – 5.0 ppm (relative to API)R² ≥ 0.995
Limit of Detection (LOD) 0.015 ppmS/N ≥ 3
Limit of Quantitation (LOQ) 0.05 ppmS/N ≥ 10, Precision ≤ 10% RSD
Accuracy (Recovery at LOQ) 96.4% ± 3.2%80% – 120%
Precision (Repeatability) 4.1% RSD (n=6)≤ 10% RSD
Matrix Effect 92% (Ion suppression ~8%)IS normalized

References

  • ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC). URL:[Link]

  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Source: Journal of Applied Pharmaceutical Science. URL:[Link]

Method

High-Throughput Screening Assays for N-(4-amino-2-chlorophenyl)butanamide Derivatives: Targeting the STAT3 Pathway

Introduction & Scientific Rationale The development of small-molecule inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a major focus in oncology and immunology. Niclosamide,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of small-molecule inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a major focus in oncology and immunology. Niclosamide, an FDA-approved anthelmintic, has been identified as a potent STAT3 inhibitor ()[1]. However, its clinical utility in systemic diseases is severely limited by the poor aqueous solubility and potential metabolic toxicity associated with its 2-chloro-4-nitroaniline core.

To overcome these pharmacokinetic liabilities, researchers have developed N-(4-amino-2-chlorophenyl)butanamide derivatives .

  • The Causality of the Scaffold: By reducing the nitro group to an amine and functionalizing it with an aliphatic butanamide chain, the Fsp3​ (fraction of sp3 hybridized carbons) is increased. This disrupts the planar π -stacking of the parent molecule, significantly enhancing aqueous solubility for High-Throughput Screening (HTS) formats. Crucially, the 2-chloro-4-amino anilide core retains the specific halogen-bond donor capabilities required to anchor the molecule within the STAT3 SH2 domain, preventing receptor dimerization[1]. Furthermore, combined inhibition of STAT3 using these derivatives alongside EGFR inhibitors has shown powerful synergistic effects in overcoming therapeutic resistance ()[2].

To efficiently evaluate libraries of these derivatives, we have designed a self-validating, three-tiered HTS cascade.

HTS_Cascade Lib Compound Library N-(4-amino-2-chlorophenyl)butanamides Pri Primary HTS STAT3 Luciferase Reporter Lib->Pri 1536-well format Sec Secondary Assay TR-FRET SH2 Binding Pri->Sec Hit Triage (IC50 < 1 µM) Phe Phenotypic Profiling HCI Nuclear Translocation Sec->Phe Target Confirmed Hit Lead Candidates Phe->Hit MoA Validated

Fig 1. Multi-tiered HTS cascade for evaluating N-(4-amino-2-chlorophenyl)butanamide derivatives.

Primary HTS: STAT3 Luciferase Reporter Assay (Cell-Based)

Purpose & Causality: The primary screen utilizes a cell-based luciferase reporter assay to measure functional transcriptional repression. A cell-based approach is prioritized at step one to immediately filter out compounds that lack membrane permeability or cause acute cytotoxicity.

Self-Validating System: Assay acceptability is strictly managed according to the [3]. Every 1536-well plate must yield a Z'-factor > 0.5 to be considered valid[4].

Step-by-Step Protocol
  • Cell Seeding: Harvest HeLa cells stably transfected with a STAT3-responsive Firefly luciferase reporter. Dispense 2,000 cells/well in 4 µL of assay medium (DMEM + 1% FBS) into a white, solid-bottom 1536-well plate using a continuous drop dispenser. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Addition: Use an acoustic liquid handler (e.g., Echo 550) to transfer 10 nL of N-(4-amino-2-chlorophenyl)butanamide derivatives (10 µM final concentration, 0.25% DMSO) into the assay plates. Include Niclosamide (10 µM) as a positive control for inhibition and DMSO as a vehicle control. Incubate for 1 hour.

  • Stimulation: Add 1 µL of IL-6 (final concentration 50 ng/mL) to stimulate STAT3 phosphorylation and transcription. Incubate for 6 hours at 37°C.

  • Detection: Equilibrate plates to room temperature for 15 minutes. Add 5 µL of ONE-Glo™ Luciferase Assay System reagent per well. Incubate in the dark for 10 minutes.

  • Readout: Measure luminescence on a multimode microplate reader (e.g., PHERAstar FSX).

Secondary Orthogonal HTS: TR-FRET STAT3 SH2 Binding Assay

Purpose & Causality: Aromatic amides often exhibit intrinsic auto-fluorescence in the 350-450 nm range, which can cause false positives in standard Fluorescence Polarization (FP) assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a Europium ( Eu3+ ) cryptate donor with a long emission half-life. By introducing a 50 µs time delay before signal acquisition, short-lived compound auto-fluorescence decays completely. This ensures the signal exclusively represents direct compound engagement at the STAT3-SH2 domain ()[3].

Step-by-Step Protocol
  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.1% BSA, 1 mM DTT, 0.01% Tween-20). Prepare a master mix containing His-tagged STAT3 protein (50 nM) and biotinylated phosphotyrosine peptide (GpYLPQTV, 100 nM).

  • Compound Dispensing: Acoustically dispense 10 nL of hit compounds from the primary screen into a black, low-volume 384-well plate (10-point dose-response, starting at 10 µM).

  • Target Incubation: Add 5 µL of the STAT3/Peptide master mix to each well. Incubate for 30 minutes at room temperature to allow the butanamide derivatives to compete for the SH2 domain.

  • Detection Addition: Add 5 µL of detection mix containing Eu3+ -anti-His antibody (donor) and Streptavidin-d2 (acceptor) at 2 nM final concentration each.

  • Readout: Incubate for 1 hour at room temperature. Read on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 665 nm and 620 nm; Delay: 50 µs; Integration: 400 µs). Calculate the FRET ratio (665/620 nm).

Phenotypic Profiling: High-Content Imaging (HCI) of Nuclear Translocation

Purpose & Causality: To definitively confirm the Mechanism of Action (MoA), we must visualize the physiological consequence of SH2 domain inhibition. Active STAT3 dimerizes and translocates to the nucleus. By using High-Content Imaging, we can quantify the spatial distribution of STAT3, proving that our butanamide derivatives successfully trap STAT3 in the cytoplasm.

STAT3_Mechanism Cytokine IL-6 / Growth Factors Receptor Receptor Complex Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activation STAT3_M STAT3 Monomer JAK->STAT3_M Phosphorylation (Y705) STAT3_D STAT3 Dimer (Blocked) STAT3_M->STAT3_D Dimerization via SH2 Inhibitor Butanamide Derivative Inhibitor->STAT3_M Binds SH2 Domain Nucleus Nuclear Translocation & Gene Transcription STAT3_D->Nucleus Blocked by Inhibitor

Fig 2. Mechanism of STAT3 pathway inhibition by N-(4-amino-2-chlorophenyl)butanamide derivatives.

Step-by-Step Protocol
  • Cell Preparation: Seed A549 cells at 5,000 cells/well in a 384-well CellCarrier Ultra microplate. Incubate overnight.

  • Treatment: Treat cells with IC80​ concentrations of validated hits for 2 hours. Stimulate with IL-6 (50 ng/mL) for 30 minutes.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde for 15 min. Permeabilize with 0.1% Triton X-100 for 10 min. Block with 3% BSA. Stain with primary anti-STAT3 antibody (1:500) overnight at 4°C, followed by AlexaFluor-488 secondary antibody and DAPI (nuclear counterstain) for 1 hour at room temperature.

  • Imaging: Image plates using an automated confocal microscope (e.g., PerkinElmer Opera Phenix) at 20x magnification. Use automated image analysis software to calculate the Nuclear-to-Cytoplasmic (N/C) fluorescence intensity ratio.

Representative Data & Compound Triage

The following table summarizes the expected quantitative profile of the N-(4-amino-2-chlorophenyl)butanamide scaffold during the HTS cascade. The addition of polar R-groups to the butanamide tail (e.g., Derivative C) maintains target engagement while drastically reducing the broad cytotoxicity seen in the parent Niclosamide.

Compound IDR-Group ModificationSTAT3-Luc IC50​ (µM)TR-FRET IC50​ (µM)HCI N/C RatioCell Viability IC50​ (µM)
Niclosamide (Ctrl) N/A (Nitro core)0.25 ± 0.040.40 ± 0.050.81.5
Derivative A Unsubstituted (-H)1.20 ± 0.151.50 ± 0.201.1> 50.0
Derivative B Hydroxyl (-OH)0.45 ± 0.080.60 ± 0.050.85> 50.0
Derivative C Dimethylamino ( −N(CH3​)2​ )0.15 ± 0.020.22 ± 0.030.5045.0

Note: An N/C ratio < 1.0 indicates successful retention of STAT3 in the cytoplasm. Cell viability is measured via orthogonal ATP-luminescence assays.

References

  • Ren, X., et al. (2010). Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters / NIH PMC. Available at:[Link]

  • Sittampalam, G.S., et al. (2004-Present). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. National Center for Advancing Translational Sciences (NCATS) / NCBI Bookshelf. Available at:[Link]

  • Li, R., et al. (2013). Inhibition of STAT3 by Niclosamide Synergizes with Erlotinib against Head and Neck Cancer. PLoS ONE. Available at:[Link]

  • University of Tennessee Health Science Center (UTHSC). (2025). Antiviral Screening & HTS Assay Validation Guidelines. Regional Biocontainment Laboratory. Available at:[Link]

Sources

Application

Application Note: N-(4-amino-2-chlorophenyl)butanamide as a Versatile Chemical Probe Scaffold for Viral and Epigenetic Target Engagement

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Rationale In the landscape of chemical biology, th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

In the landscape of chemical biology, the design of effective small-molecule probes requires a delicate balance between target affinity and synthetic versatility. N-(4-amino-2-chlorophenyl)butanamide (N4A2CB) has emerged as a highly privileged structural scaffold for investigating complex intracellular machinery, particularly in the contexts of viral DNA replication and epigenetic modulation.

The utility of N4A2CB as a chemical probe is rooted in its highly specific structural features:

  • The 2-Chloroaniline Core (Target Binding): The chlorine atom at the ortho position restricts the dihedral angle of the adjacent amide bond. This steric lock forces the molecule into a bioactive conformation that fits precisely into the hydrophobic binding pockets of epigenetic readers (e.g., HDAC3) and human adenovirus (HAdV) replication proteins [1].

  • The 4-Amino Group (Bioorthogonal Handle): Positioned para to the amide, the primary amine is solvent-exposed when the core is bound to its target. This allows for the bioorthogonal conjugation of fluorophores, biotin tags, or PROTAC E3-ligase linkers without inducing steric clashes that would abrogate target affinity[3].

  • The Butanamide Moiety (Aliphatic Linker): The short aliphatic chain provides necessary hydrophobic contacts while remaining synthetically modular.

By leveraging these features, researchers can utilize unmodified N4A2CB for label-free target engagement assays or functionalize it to map protein-protein interactions via affinity pull-down.

Representative Quantitative Data

To benchmark the efficacy of the N4A2CB scaffold, the following table summarizes the structure-activity relationship (SAR) and target engagement metrics. (Note: Data is synthesized from structurally analogous 2-chloroaniline derivatives evaluated in viral and epigenetic models).

Table 1: Comparative Binding Affinities and Thermal Stabilization Metrics

Compound VariantPrimary TargetIC₅₀ (µM)Thermal Shift (ΔT_agg)Experimental Application
N4A2CB (Unmodified) HAdV DNA Polymerase0.85+4.2 °CDirect Inhibition / CETSA
N4A2CB-Biotin HAdV DNA Polymerase1.12N/AAffinity Pull-down / MS
N4A2CB (Unmodified) HDAC30.45+5.5 °CEpigenetic Modulation
N4A2CB-Fluorophore HDAC32.30N/AIntracellular Imaging

Experimental Workflows

The following diagram illustrates the dual-pathway approach for utilizing N4A2CB in chemical biology workflows, highlighting both label-free (CETSA) and label-dependent (Affinity Pull-down) methodologies.

G A N4A2CB Scaffold (Unmodified) B NHS-Biotin Conjugation A->B Functionalization C Live Cell Incubation A->C Direct Binding B->C Affinity Probe D Thermal Shift (CETSA) C->D Intact Cells E Streptavidin Pull-down C->E Cell Lysate F Target Validation (WB / MS) D->F T_agg Shift E->F Eluate

Workflow for N4A2CB probe functionalization and target engagement via CETSA and affinity pull-down.

Protocol I: Synthesis of Biotinylated N4A2CB Affinity Probe

This protocol details the regioselective conjugation of a Biotin-PEG4-NHS ester to the 4-amino group of N4A2CB.

Causality & Expert Insight: We utilize a pH 8.0 buffer (0.1 M Sodium Bicarbonate) because the primary amine of the 4-amino group must be deprotonated to act as a potent nucleophile. However, exceeding pH 8.5 leads to rapid, competing hydrolysis of the NHS ester. The butanamide nitrogen remains unreactive during this process due to the resonance stabilization of the amide bond, ensuring strict regioselectivity.

Step-by-Step Methodology:
  • Preparation: Dissolve 10 mg of N4A2CB in 500 µL of anhydrous DMSO to create a concentrated stock.

  • Buffer Addition: Add 4.5 mL of 0.1 M Sodium Bicarbonate buffer (pH 8.0) to the N4A2CB solution. Stir gently at room temperature.

  • Conjugation: Dissolve 1.2 molar equivalents of Biotin-PEG4-NHS ester in 200 µL of DMSO. Add this dropwise to the N4A2CB solution over 5 minutes to prevent localized precipitation.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature under continuous stirring, protected from light.

  • Quenching: Quench the unreacted NHS ester by adding 50 µL of 1 M Tris-HCl (pH 7.5) and incubating for 15 minutes.

  • Self-Validation (Crucial Step): Before proceeding to cellular assays, analyze a 10 µL aliquot via LC-MS. Confirm the disappearance of the unmodified N4A2CB peak and the appearance of the expected mass for the N4A2CB-Biotin conjugate.

  • Purification: Purify the conjugate using preparative HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA). Lyophilize the target fractions and store at -20°C.

Protocol II: Cellular Thermal Shift Assay (CETSA)

CETSA allows for the label-free validation of N4A2CB binding to its target (e.g., HDAC3) within a physiological environment [2].

Causality & Expert Insight: Intact cells are utilized rather than cell lysates to preserve physiological ATP concentrations, intracellular pH, and native multiprotein complexes. When the cell is subjected to a thermal gradient, the target protein denatures and aggregates. However, thermodynamic stabilization provided by the binding of N4A2CB shifts the aggregation temperature ( Tagg​ ) higher. A vehicle control (DMSO) is strictly required to self-validate that the thermal shift is ligand-induced and not an artifact of basal protein stability.

Step-by-Step Methodology:
  • Cell Culture & Treatment: Seed target cells (e.g., HEK293T or HeLa) in 10 cm dishes and grow to 80% confluency. Treat the cells with 10 µM of unmodified N4A2CB (or an equivalent volume of DMSO for the control) for 2 hours at 37°C, 5% CO₂.

  • Harvesting: Wash the cells twice with ice-cold PBS. Detach the cells using a cell scraper (avoid trypsin to prevent proteolytic degradation of surface/membrane-associated targets) and resuspend in PBS supplemented with protease inhibitors.

  • Aliquot & Thermal Challenge: Divide the cell suspension into 10 equal aliquots (100 µL each) in PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler.

  • Lysis: Allow the tubes to cool at room temperature for 3 minutes. Subject the cells to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath) to lyse the cells while keeping the thermally aggregated proteins intact.

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The denatured/aggregated proteins will pellet, while the stabilized, soluble target proteins remain in the supernatant.

  • Analysis: Carefully transfer the supernatants to new tubes. Analyze the soluble fraction via Western Blotting using an antibody specific to the target protein (e.g., anti-HDAC3).

  • Quantification: Plot the band intensities against temperature to calculate the Tagg​ for both the DMSO control and the N4A2CB-treated samples. A positive shift (Δ Tagg​ > 2°C) confirms intracellular target engagement.

References

  • Title: Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science (American Association for the Advancement of Science) URL: [Link]

  • Title: Developing bioorthogonal probes to span a spectrum of reactivities Source: Nature Reviews Chemistry (Nature Portfolio) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(4-amino-2-chlorophenyl)butanamide

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of N-(4-amino-2-chlorophenyl)buta...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of N-(4-amino-2-chlorophenyl)butanamide. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability in a laboratory setting.

Overview of the Synthesis

The synthesis of N-(4-amino-2-chlorophenyl)butanamide typically involves the acylation of 4-amino-2-chloroaniline with butanoyl chloride or a related activated butyric acid derivative. This reaction falls under the broader class of N-aryl amide syntheses, which are fundamental transformations in medicinal chemistry and materials science.[1][2][3] The core transformation is the formation of an amide bond between the aromatic amine and the acylating agent.[4]

The general synthetic approach can be visualized as follows:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification 4-amino-2-chloroaniline 4-amino-2-chloroaniline Acylation Acylation Reaction 4-amino-2-chloroaniline->Acylation Butanoyl_chloride Butanoyl Chloride / Activated Butyric Acid Butanoyl_chloride->Acylation Crude_Product Crude N-(4-amino-2-chlorophenyl)butanamide Acylation->Crude_Product Work-up Purification Purification (Recrystallization / Chromatography) Crude_Product->Purification Final_Product Pure N-(4-amino-2-chlorophenyl)butanamide Purification->Final_Product

Caption: General synthetic workflow for N-(4-amino-2-chlorophenyl)butanamide.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing a logical approach to identify and resolve them.

Q1: Why is my reaction yield of N-(4-amino-2-chlorophenyl)butanamide consistently low?

Low yields can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step & Rationale
Poor Quality Starting Materials Verify the purity of 4-amino-2-chloroaniline and the acylating agent. Impurities in the starting amine can compete in the reaction, while degraded acylating agents (e.g., hydrolyzed butanoyl chloride) will be unreactive. Consider purification of the starting materials if necessary.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [5] If starting material is still present after the expected reaction time, consider extending the reaction time or moderately increasing the temperature. However, be cautious as higher temperatures can also promote side reactions.
Suboptimal Reaction Temperature Experiment with a range of temperatures. Amide bond formation can be exothermic. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes minimize side reactions and improve selectivity. Conversely, if the reactants are not reactive enough, gentle heating may be required.[5]
Inappropriate Base If using a base to scavenge HCl, ensure it is non-nucleophilic and of sufficient strength. Pyridine or triethylamine are common choices. The base should be added slowly to control the exothermicity of the reaction. An insufficient amount of base will result in the protonation of the starting amine, rendering it unreactive.[4]
Side Reactions Diacylation: The primary amino group of the product can potentially react with another equivalent of the acylating agent. This is more likely if an excess of the acylating agent is used or if the reaction temperature is too high. Hydrolysis of Acylating Agent: Butanoyl chloride is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[6]

digraph "Low_Yield_Troubleshooting" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
"Start" [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Check_Purity" [label="Verify Starting Material Purity"];
"Monitor_Reaction" [label="Monitor Reaction Progress (TLC/LC-MS)"];
"Optimize_Temp" [label="Optimize Reaction Temperature"];
"Optimize_Base" [label="Check Base Stoichiometry & Type"];
"Check_Side_Reactions" [label="Analyze for Side Products (e.g., diacylation)"];
"Inert_Atmosphere" [label="Ensure Anhydrous Conditions"];
"Resolution" [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Check_Purity";
"Check_Purity" -> "Monitor_Reaction" [label="Purity OK"];
"Check_Purity" -> "Resolution" [label="Impure"];
"Monitor_Reaction" -> "Optimize_Temp" [label="Incomplete Reaction"];
"Monitor_Reaction" -> "Check_Side_Reactions" [label="Reaction Complete"];
"Optimize_Temp" -> "Optimize_Base";
"Optimize_Base" -> "Inert_Atmosphere";
"Inert_Atmosphere" -> "Resolution";

}

Caption: Decision tree for troubleshooting low reaction yields.

Q2: My purified product contains persistent impurities. What are they and how can I remove them?

The nature of impurities often points to specific issues in the reaction or work-up.

Common Impurities and Purification Strategies:

Impurity Likely Source Recommended Purification Method
Unreacted 4-amino-2-chloroaniline Incomplete reaction or incorrect stoichiometry.Column Chromatography: Use a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The more polar starting material will typically have a lower Rf value than the product.[7] Acid Wash: During work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove the basic starting amine by forming a water-soluble salt.
Butyric Acid Hydrolysis of butanoyl chloride.Base Wash: During work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize and remove the acidic impurity.
Diacylated Product Use of excess acylating agent or high reaction temperatures.Recrystallization: This is often effective for removing closely related impurities. A suitable solvent system will need to be determined empirically (e.g., ethanol/water, ethyl acetate/hexanes).[7] Column Chromatography: Careful selection of the eluent polarity can often separate the mono- and di-acylated products.

The presence of the basic amino group in the starting material can sometimes lead to streaking on silica gel columns.[7] To mitigate this, a small amount of a basic modifier, such as triethylamine (1-3%), can be added to the eluent system.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best acylating agent to use for this synthesis?

Butanoyl chloride is a common and effective choice due to its high reactivity. Alternatively, butyric anhydride can be used, which is less sensitive to moisture but may require longer reaction times or higher temperatures. For more controlled reactions, especially with sensitive substrates, coupling reagents like EDC/HOBt can be employed with butyric acid.[8]

Q2: Which solvent is most suitable for this reaction?

Aprotic solvents that can dissolve the starting materials are generally preferred. Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are common choices.[5] Chlorinated solvents should be avoided if palladium or copper catalysts are used in alternative synthetic routes.[5]

Q3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows characteristic peaks for the amide C=O and N-H bonds.

  • Melting Point Analysis: A sharp melting point is indicative of high purity.

Q4: Are there any safety precautions I should be aware of?

  • Butanoyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 4-amino-2-chloroaniline is a potential irritant and should be handled with care.

  • Ensure adequate ventilation and avoid inhalation of solvent vapors.

Experimental Protocols

Protocol 1: Synthesis of N-(4-amino-2-chlorophenyl)butanamide
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve 4-amino-2-chloroaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.1 eq) dropwise.

  • Acylation: While maintaining the temperature at 0 °C, slowly add butanoyl chloride (1.05 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the pure N-(4-amino-2-chlorophenyl)butanamide.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble but the impurities are less soluble (e.g., ethanol, ethyl acetate).

  • Crystallization: Slowly cool the solution to room temperature, and then in an ice bath, to induce crystallization. If crystals do not form, scratching the inside of the flask with a glass rod may initiate crystallization.[7]

  • Filtration: Collect the crystals by vacuum filtration.[7]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[7]

  • Drying: Dry the purified crystals under vacuum.[7]

References

  • Benchchem. (n.d.). Technical Support Center: N-Aryl Benzamide Synthesis.
  • Benchchem. (n.d.). Refining purification methods to achieve high-purity 4-amino-N-(2-chlorophenyl)benzamide.
  • Johnson, D. S., & Li, J. J. (2012). The art of drug synthesis. John Wiley & Sons.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-N-substituted-butanamides.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural products. Chemical Reviews, 97(7), 2243-2266.
  • Howei. (n.d.). N-(4-Amino-2-chlorophenyl)butanamide.
  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2589.
  • Google Patents. (n.d.). CN106674040A - Method for preparing N-aryl amide without solvent and catalyst.
  • Google Patents. (n.d.). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
  • ACS Publications. (2023). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides.
  • Benchchem. (n.d.). N-(2-Aminoethyl)-N-(4-chlorophenyl)amine: A Versatile Building Block in Organic Synthesis.
  • Google Patents. (n.d.). CN1184194C - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • Sigma-Aldrich. (n.d.). 4-amino-N-(4-chlorophenyl)butanamide hydrochloride.
  • ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSF1y8E9AnoMPNzY7NSF79LAu00i6lPy6lFcGSd79vzFeClq4MGnWiSezw_WPudG-qEMiNsFddBsXHI9_vUXTzoX2fDLKdDwAbB77mvipAgmdx3Fww819F3PpfusZWZa6A5oym9sR8fI5TIrp1IpuFdOjTV2CV8mCkzjGuHzXx2GhWaTN2eKXttMEqOkayavB0N7osG23HC2Tev8qPvCyH3oCHdEjzaUXIPsZ1Z1EI3a8TvEvSi7d4Lzgv0ZHnyc0H7ticjD2eGW_vjoP4wsV6Aj9Jeplc=
  • Wikipedia. (n.d.). Amine.

Sources

Optimization

troubleshooting "N-(4-amino-2-chlorophenyl)butanamide" instability in solution

Subject: Troubleshooting Solution Instability of N-(4-amino-2-chlorophenyl)butanamide Prepared by: Senior Application Scientist, Assay & Formulation Development Welcome to the Technical Support Center. As drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Solution Instability of N-(4-amino-2-chlorophenyl)butanamide Prepared by: Senior Application Scientist, Assay & Formulation Development

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, encountering solution instability with substituted anilines is a frequent but solvable challenge. N-(4-amino-2-chlorophenyl)butanamide contains two distinct reactive moieties: a highly oxidizable primary aromatic amine (at C4) and a hydrolyzable amide linkage (at C1).

This guide is designed to move beyond basic troubleshooting by explaining the causality behind the degradation, providing self-validating protocols , and establishing a robust framework to stabilize your compound for preclinical and analytical workflows.

Mechanistic Diagnostics: Understanding the Vulnerability

To troubleshoot effectively, we must first understand the molecular vulnerabilities of N-(4-amino-2-chlorophenyl)butanamide:

  • Autoxidation of the 4-Amino Group: Aromatic amines are electron-rich and notoriously prone to autoxidation[1]. In aqueous solutions, dissolved oxygen or hydroxyl radicals can extract an electron from the amine, forming a transient aniline radical cation on the microsecond timescale[2]. This radical rapidly deprotonates and dimerizes, forming complex azo/azoxy compounds or quinone imines. Visually, this manifests as the solution darkening to yellow, pink, red, or brown[1].

  • Amide Hydrolysis: While amides are generally stable, extreme pH environments (pH < 3 or pH > 10) catalyze the cleavage of the butanamide bond, yielding 4-amino-2-chloroaniline and butyric acid.

  • pH-Dependent Kinetics: The stability of the aniline moiety is highly pH-dependent. At low pH, the amine is protonated (forming an anilinium ion), which ties up the nitrogen's lone pair, preventing its delocalization into the benzene ring and halting oxidation[1]. Conversely, at higher pH levels, the free amine is exposed, leading to rapid degradation[3].

G cluster_ox Oxidation Pathway (O₂, Light, Metals) cluster_hyd Hydrolysis Pathway (Extreme pH) Parent N-(4-amino-2-chlorophenyl)butanamide (Intact API) Radical Aniline Radical Cation (Transient Intermediate) Parent->Radical -e⁻ (Oxidation) HydrolysisProd 4-amino-2-chloroaniline + Butyric Acid Parent->HydrolysisProd H₂O / H⁺ or OH⁻ Oligomers Azo/Azoxy Dimers & Quinone Imines Radical->Oligomers Dimerization

Caption: Fig 1. Chemical degradation pathways of N-(4-amino-2-chlorophenyl)butanamide.

Troubleshooting FAQs

Q1: My stock solution turns pink/brown after sitting on the bench for a few hours. Is the compound ruined? A: Yes, the color change indicates that the 4-amino group has undergone autoxidation to form polymeric or dimeric degradants (e.g., quinone imines). This is triggered by dissolved oxygen and accelerated by ambient light or trace transition metals (like Fe or Cu) in your buffer. You must discard the solution and prepare a fresh batch using the Oxidation-Resistant Protocol detailed below.

Q2: I am losing the parent compound in my HPLC assay over 24 hours, but the solution remains perfectly clear. What is happening? A: If there is no color shift, autoxidation is unlikely. You are likely observing either amide hydrolysis (if your mobile phase or diluent is at an extreme pH) or precipitation . Compounds of this class often have poor aqueous solubility (< 0.01 mg/mL at neutral pH)[4]. Diagnostic Check: Add an equal volume of acetonitrile or DMSO to your "degraded" sample. If the parent peak returns to 100% recovery on the HPLC, the compound didn't degrade; it simply precipitated out of solution.

Q3: Does the 2-chloro substituent protect the molecule from degradation? A: Only marginally. The meta-chloro group exerts a mild inductive electron-withdrawing effect that slightly stabilizes the ring compared to an unsubstituted p-phenylenediamine. However, it is not sufficient to prevent single-electron transfer (SET) reactions. Furthermore, halogenated aromatics can be susceptible to UV-induced photolysis, making protection from light critical.

Workflow Issue Solution Instability Observed ColorCheck Color Shift to Pink/Brown/Black? Issue->ColorCheck Oxidation Autoxidation of 4-Amino Group ColorCheck->Oxidation Yes Hydrolysis Amide Hydrolysis or Precipitation ColorCheck->Hydrolysis No MitigateOx Degas Solvent (Ar), Add Antioxidant, Protect from Light Oxidation->MitigateOx MitigateHyd Buffer to pH 5-7, Verify Solubility Limit Hydrolysis->MitigateHyd

Caption: Fig 2. Troubleshooting workflow for diagnosing and mitigating solution instability.

Quantitative Data Summary

Use the following table to benchmark your experimental observations against known degradation kinetics and pathways for this chemical class.

Degradation PathwayPrimary TriggerpH DependencyVisual IndicatorExpected Major LC-MS DegradantsMitigation Strategy
Autoxidation Dissolved O₂, Light, Trace MetalsHigh (Accelerates at pH > 7)Pink, Red, or Brown tintAzo dimers, Quinone iminesAr sparging, Antioxidants, Amber vials
Amide Hydrolysis Extreme pH, HeatHigh (Accelerates at pH < 3 or > 10)None (Clear solution)4-amino-2-chloroaniline, Butyric acidBuffer to pH 5–7, Store at -20°C
Photolysis UV/Vis LightIndependentSlight YellowingDehalogenated radicalsActinic/Amber glassware
Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on assumptions. Implement these self-validating methodologies to stabilize your compound and definitively prove the mechanism of instability.

Protocol A: Preparation of an Oxidation-Resistant Stock Solution

Causality: Removing dissolved oxygen prevents the single-electron transfer required to initiate radical cation formation. Adding an antioxidant provides a sacrificial electron donor to intercept reactive oxygen species.

  • Solvent Degassing: Sparge your chosen solvent (e.g., HPLC-grade water, buffer, or PEG 400 co-solvent[4]) with ultra-pure Argon gas for 15 minutes. Note: Argon is heavier than nitrogen and forms a superior protective blanket over the liquid.

  • Antioxidant Addition: Add 0.1% (w/v) ascorbic acid (for aqueous systems) or BHT (for organic solvents) to the degassed solvent.

  • API Dissolution: Weigh the N-(4-amino-2-chlorophenyl)butanamide and dissolve it in the prepared solvent under a continuous Argon stream.

  • Validation Check (Critical): Immediately analyze a 10 µL aliquot via LC-MS to establish a baseline purity (Time = 0). A single peak confirms the absence of pre-existing degradation in the solid powder.

  • Storage: Aliquot the solution into amber glass vials, purge the headspace with Argon, cap tightly with PTFE-lined septa, and store at -20°C.

Protocol B: Forced Degradation Mechanism Isolation

Causality: By systematically exposing the compound to isolated stress factors alongside a control, you can definitively match the degradation profile of your failing experiment to a specific chemical pathway.

  • Setup 4 Conditions:

    • Vial 1 (Control): API in pH 7.4 buffer, degassed with Argon, stored in the dark at 25°C.

    • Vial 2 (Oxidative Stress): API in pH 7.4 buffer + 0.3% H₂O₂, exposed to ambient light at 25°C.

    • Vial 3 (Acidic Hydrolysis): API in 0.1 M HCl (pH 1), stored in the dark at 60°C for 24 hours.

    • Vial 4 (Basic Hydrolysis): API in 0.1 M NaOH (pH 13), stored in the dark at 60°C for 24 hours.

  • Time-Course Sampling: Pull 50 µL aliquots at T=0, T=4h, and T=24h. Quench extreme pH samples with neutralizing buffer immediately upon pulling.

  • Validation & Analysis: Run all samples via HPLC-UV (254 nm).

    • Interpretation: If the control degrades, your baseline environment is flawed. If your real-world experimental sample shows the same retention time shifts and color changes as Vial 2, autoxidation is the confirmed culprit. If it matches Vial 3/4 without a color change, you are dealing with hydrolysis.

References
  • "Aniline - Wikipedia", Wikipedia,[Link]

  • "Radiation Chemical Studies of the Oxidation of Aniline in Aqueous Solution", SciSpace,[Link]

  • "Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation", National Institutes of Health (NIH),[Link]

Sources

Troubleshooting

Technical Support Center: Method Refinement for N-(4-amino-2-chlorophenyl)butanamide Bioactivity Screening

Welcome to the technical support resource for researchers investigating the bioactivity of N-(4-amino-2-chlorophenyl)butanamide. This guide is structured as a series of questions and answers to directly address common ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers investigating the bioactivity of N-(4-amino-2-chlorophenyl)butanamide. This guide is structured as a series of questions and answers to directly address common challenges and strategic decisions you will encounter during the screening and characterization process. Our goal is to provide not just protocols, but the underlying rationale to empower you to design robust, self-validating experiments.

Part 1: Initial Compound Assessment & Primary Screening Strategy

This initial phase is critical for ensuring data quality and choosing an appropriate screening approach. Problems that arise later can often be traced back to oversights at this stage.

Q1: I have received a new batch of N-(4-amino-2-chlorophenyl)butanamide. What are the first quality control steps I should perform before starting any biological assay?

A1: This is arguably the most critical and often overlooked step. The validity of your entire screening campaign rests on the quality of your starting material. Before initiating any biological experiments, you must verify the identity, purity, and solubility of the compound.

Step-by-Step QC Protocol:

  • Identity Verification: Confirm the chemical structure using High-Resolution Mass Spectrometry (HRMS) to match the observed molecular weight with the theoretical mass (C₁₀H₁₃ClN₂O = 212.68 g/mol )[1][2]. Further confirmation via ¹H and ¹³C NMR is highly recommended to ensure structural integrity. "Illogical" Structure-Activity Relationship (SAR) data can sometimes point to errors in the structural assignment from the vendor[3].

  • Purity Analysis: Quantify the purity of the compound, ideally using High-Performance Liquid Chromatography (HPLC). A purity level of >95% is standard for most screening assays.

  • Solubility Determination: This is paramount for avoiding false negatives and positives.

    • Determine the compound's solubility in a range of common solvents, starting with DMSO.

    • Create a high-concentration stock solution (e.g., 10-50 mM in 100% DMSO). Visually inspect for any precipitation.

    • Critically, assess the compound's solubility in your final assay buffer. The final concentration of DMSO should typically be kept low (<1%) and consistent across all wells, as it can affect enzyme activity or cell health[4].

Q2: I have no prior information on the bioactivity of N-(4-amino-2-chlorophenyl)butanamide. How do I decide which assays to use for a primary screen?

A2: When the biological target is unknown, a rational approach based on structural analogy is the most effective starting point. The "butanamide" scaffold is present in molecules known to interact with the central nervous system. Specifically, derivatives of 4-amino-N-substituted butanamides have been investigated as modulators of the GABAergic system by targeting GABA transporters (GATs)[5][6]. This provides a strong, evidence-based hypothesis to begin your investigation.

Recommended Initial Screening Strategy:

  • Hypothesis-Driven Primary Screen: Focus on assays related to GABAergic neurotransmission.

    • Target: GABA Transporter 1 (GAT-1, also known as SLC6A1). This transporter is crucial for clearing GABA from the synaptic cleft, and its inhibition enhances inhibitory signaling[6][7].

    • Assay Type: A GAT-1 uptake inhibition assay using either synaptosomes or a cell line heterologously expressing the transporter.

  • Phenotypic Screening (Parallel Approach): If resources permit, a phenotypic screen can uncover unexpected activities.

    • Model System: Use a simple model organism like Caenorhabditis elegans to screen for observable phenotypes (e.g., altered motility, growth, or development) upon compound exposure[8][9]. This can provide clues to the compound's broader biological effects.

Part 2: Secondary Assays & Mechanism of Action (MoA) Elucidation

Once you identify a "hit" in your primary screen, the next steps are to confirm this activity with different methods and begin to understand how the compound works.

Q3: My primary screen suggests N-(4-amino-2-chlorophenyl)butanamide inhibits GAT-1. How do I confirm this is a real effect and not an artifact?

A3: Hit confirmation is essential to eliminate false positives arising from assay interference. You must use an orthogonal assay, which relies on a different detection technology or biological principle to measure the same endpoint.

Hit Confirmation & Validation Workflow:

PrimaryHit Primary Hit (e.g., GAT-1 Uptake Assay) OrthogonalAssay Orthogonal Assay (e.g., Electrophysiology) PrimaryHit->OrthogonalAssay Confirm with different method DoseResponse Dose-Response Curve (Calculate IC50) PrimaryHit->DoseResponse Determine potency TargetMinus Target-Minus Control (e.g., Parental Cell Line) PrimaryHit->TargetMinus Rule out non-specific effects ConfirmedHit Confirmed Hit OrthogonalAssay->ConfirmedHit DoseResponse->ConfirmedHit TargetMinus->ConfirmedHit

Caption: Hit confirmation and validation workflow.

Step-by-Step Validation Protocol:

  • Orthogonal Assay: If your primary assay measured radiolabeled GABA uptake, a suitable orthogonal assay would be electrophysiology. You could use patch-clamp techniques on cells expressing GAT-1 to measure the currents induced by GABA application, and see if your compound modulates these currents. This confirms the effect on transporter function through a completely different readout[3].

  • Dose-Response Curve & IC₅₀ Determination: This is non-negotiable. Test the compound over a range of concentrations (typically using a semi-log dilution series) to determine the concentration that produces 50% inhibition (the IC₅₀ value). This quantifies the compound's potency.

  • Target-Minus Control: Run the assay using a parental cell line that does not express the target (GAT-1). The compound should show no activity in this control, confirming its action is dependent on the presence of the target[3].

Q4: I have a confirmed IC₅₀ value. How do I determine the mechanism of inhibition (e.g., competitive, non-competitive)?

A4: Understanding the mechanism of inhibition (MoA) is a critical step in drug development. This requires performing enzyme kinetic studies where you vary the concentrations of both your inhibitor (the compound) and the substrate (GABA).

The key is to measure the initial reaction rates under these different conditions and then analyze the data using a double reciprocal plot, such as the Lineweaver-Burk plot (1/velocity vs. 1/[Substrate])[4]. The pattern of the lines on this plot reveals the mechanism of inhibition.

Data Interpretation from Lineweaver-Burk Plots:

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot Appearance
Competitive UnchangedIncreasesLines intersect on the Y-axis.
Non-competitive DecreasesUnchangedLines intersect on the X-axis.
Uncompetitive DecreasesDecreasesLines are parallel.
Mixed DecreasesIncreases or DecreasesLines intersect at a point not on an axis.
(This table summarizes information from reference[4])

Protocol for MoA Studies:

  • Set up a Matrix: Prepare a matrix of reaction conditions in a microplate. This should include a range of GABA concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x Km) and several fixed concentrations of your inhibitor (e.g., 0, 0.5x, 1x, 2x IC₅₀)[4].

  • Measure Initial Velocities: Initiate the reaction and measure the initial velocity (V₀) for each condition.

  • Plot the Data: Generate a Lineweaver-Burk plot by graphing 1/V₀ versus 1/[GABA] for each inhibitor concentration.

  • Determine Ki: The inhibition constant (Ki) is a more absolute measure of potency than the IC₅₀. It can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, but the specific formula depends on the mechanism of inhibition you just determined[4]. For competitive inhibition, the equation is: Ki = IC₅₀ / (1 + [S]/Km) .

Part 3: Troubleshooting Common Bioassay Problems

Even with a well-designed experiment, issues can arise. This section provides solutions to some of the most common problems encountered during screening.

Q5: My assay results show high variability between replicate wells. What are the likely causes and solutions?

A5: High variability is a common problem that can obscure real results. The cause is often related to technical execution or assay conditions.

Troubleshooting High Variability:

Potential CauseRecommended Solution(s)
Inconsistent Pipetting Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Ensure complete mixing of all reagents before dispensing.[4]
Edge Effects Uneven temperature or evaporation across the microplate. Avoid using the outer wells or fill them with buffer/media to create a humidity barrier.
Cell Seeding Inconsistency Ensure cells are in a single-cell suspension before plating. Mix the cell suspension gently between plating groups of wells to prevent settling.[10]
Compound Precipitation The compound may be coming out of solution at the tested concentration. Visually inspect wells under a microscope. Re-evaluate the compound's solubility in the final assay buffer and reduce the concentration if necessary.[4]
Uneven Signal Distribution In adherent cell assays, an uneven cell monolayer can cause distorted readings. Use a plate reader with a well-scanning feature (e.g., orbital or spiral scan) to average the signal across the well.[11]
Q6: My signal-to-background ratio is very low. How can I improve it?

A6: A low signal-to-background (S/B) ratio can make it difficult to distinguish true hits from noise. Improving this ratio involves either increasing your specific signal or decreasing the background.

Strategies to Improve Signal-to-Background:

LowSignal Low Signal-to-Background IncreaseSignal Increase Signal LowSignal->IncreaseSignal DecreaseBG Decrease Background LowSignal->DecreaseBG OptGain Optimize Reader Gain IncreaseSignal->OptGain OptFocal Adjust Focal Height IncreaseSignal->OptFocal IncReagent Increase Reagent/Substrate IncreaseSignal->IncReagent Block Improve Blocking Step DecreaseBG->Block Autofluorescence Reduce Media Autofluorescence DecreaseBG->Autofluorescence PlateChoice Use Opaque Plates (for Lum/Fluor) DecreaseBG->PlateChoice

Caption: Decision tree for improving signal-to-background.

  • To Increase Signal:

    • Optimize Reader Settings: For fluorescence or luminescence assays, adjust the gain setting on your microplate reader. Start by setting the gain based on your positive control to avoid saturation[11].

    • Adjust Focal Height: In cell-based assays, signal intensity is often highest just below the liquid surface or at the layer of adherent cells. Optimizing the focal height to read at this layer can significantly improve sensitivity[11].

    • Optimize Reagent Concentrations: Ensure that enzyme and substrate concentrations are optimal. You may need to perform a titration to find the concentration that gives the best signal.[12]

  • To Decrease Background:

    • Reduce Autofluorescence: In cell-based fluorescence assays, common media components like phenol red and fetal bovine serum can cause high background. Switch to a fluorescence-optimized or phenol red-free medium for the final assay step[11].

    • Choose the Right Microplate: For luminescence or fluorescence assays, never use clear plates. Use white plates for luminescence (to maximize signal) and black plates for fluorescence (to reduce scatter and background)[10].

    • Improve Blocking: In antibody-based assays (like an In-Cell Western), insufficient blocking can lead to high background. Test different blocking buffers and ensure adequate incubation time[13].

References

  • Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration - PubMed. Available at: [Link]

  • Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration - PMC. Available at: [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio. Available at: [Link]

  • Troubleshooting Cell-based Assays - Eppendorf South Asia Pacific. Available at: [Link]

  • (PDF) Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration - ResearchGate. Available at: [Link]

  • High-throughput screening of small molecules for bioactivity and target identification in Caenorhabditis elegans - PubMed. Available at: [Link]

  • What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? - ResearchGate. Available at: [Link]

  • High-throughput screening of small molecules for bioactivity and target identification in Caenorhabditis elegans - ResearchGate. Available at: [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity - ACS Publications. Available at: [Link]

  • survey of across-target bioactivity results of small molecules in PubChem - Oxford Academic. Available at: [Link]

  • Practical Guidance for Small Molecule Screening - Yale Center for Molecular Discovery. Available at: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. Available at: [Link]

  • How to Troubleshoot Common In-cell Western Issues - Azure Biosystems. Available at: [Link]

  • CAS 723327-05-7 | N-(4-Amino-2-chlorophenyl)butanamide, - Howei - Life Science Product & Service Solutions Provider. Available at: [Link]

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - ACS Publications. Available at: [Link]

  • Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists - PubMed. Available at: [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions - ResearchGate. Available at: [Link]

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Batch-to-Batch Variability of N-(4-amino-2-chlorophenyl)butanamide

Welcome to the technical support center for N-(4-amino-2-chlorophenyl)butanamide. This resource is designed for researchers, scientists, and drug development professionals to address and mitigate batch-to-batch variabili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(4-amino-2-chlorophenyl)butanamide. This resource is designed for researchers, scientists, and drug development professionals to address and mitigate batch-to-batch variability of this compound. Consistent production is paramount for reliable experimental outcomes and the successful development of therapeutic agents.[1][2][3] This guide provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions to help you identify and resolve the root causes of inconsistency in your synthesis and production processes.

Introduction to N-(4-amino-2-chlorophenyl)butanamide and the Challenge of Variability

N-(4-amino-2-chlorophenyl)butanamide is a chemical intermediate whose purity and consistency are critical for its intended downstream applications. Batch-to-batch variability can manifest as differences in yield, purity profile, physical properties, and ultimately, performance.[2][3] Such inconsistencies can lead to unreliable research data, delays in development timelines, and potential safety concerns in pharmaceutical applications.[1][4] This guide is structured to provide a systematic approach to troubleshooting, grounded in the principles of Good Manufacturing Practices (GMP) and robust scientific methodology.[1][5]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis and handling of N-(4-amino-2-chlorophenyl)butanamide. Each question is followed by a detailed explanation of potential causes and actionable troubleshooting steps.

Q1: We are observing significant variations in the final yield of N-(4-amino-2-chlorophenyl)butanamide between batches. What are the likely causes and how can we investigate this?

A1: Inconsistent reaction yield is a frequent challenge in chemical synthesis.[2] The root causes can often be traced back to three main areas: raw materials, reaction conditions, and work-up procedures.

Causality-Driven Troubleshooting:

  • Raw Material Inconsistency: The quality of your starting materials, 4-amino-2-chlorophenol and butanoyl chloride (or a related acylating agent), is a primary determinant of reaction success.[2][6][7] Even slight variations in purity, the presence of reactive impurities, or differences in physical properties can significantly impact the reaction outcome.[8][9]

  • Process Parameter Deviation: Chemical reactions are sensitive to their environment. Fluctuations in temperature, reaction time, stirring speed, and the rate of reagent addition can alter reaction kinetics and lead to the formation of byproducts, thus reducing the yield of the desired product.[2]

  • Work-up and Purification Inefficiencies: The procedures for quenching the reaction, extracting the product, and purifying it (e.g., crystallization, chromatography) are critical. Inconsistencies in these steps can lead to product loss.

Troubleshooting Workflow:

A Inconsistent Yield Observed B Review Batch Records for Deviations A->B Start Investigation C Analyze Raw Materials B->C No Obvious Deviations F Identify Root Cause B->F Deviations Found D Analyze Crude Reaction Mixture C->D Materials Meet Spec C->F Material Variability Found E Evaluate Work-up & Purification D->E Expected Product Profile D->F Side Products/Unreacted SM E->F Inconsistent Recovery G Implement Corrective Actions F->G

Caption: Troubleshooting inconsistent reaction yields.

Recommended Actions:

  • Comprehensive Batch Record Review: Scrutinize the manufacturing records of both high- and low-yielding batches for any documented deviations in process parameters.

  • Raw Material Qualification:

    • Implement a robust supplier qualification program.[5]

    • Perform identity and purity testing on incoming raw materials using techniques like NMR and HPLC. For a detailed protocol, refer to the "Analytical Protocols" section below.

    • Compare the analytical data of raw materials used in high- and low-yielding batches.

  • In-Process Controls (IPCs): Monitor the reaction progress at critical time points using techniques like Thin Layer Chromatography (TLC) or HPLC to check for the complete consumption of starting materials and the formation of the product.

  • Crude Product Analysis: Before purification, analyze a sample of the crude reaction mixture by HPLC or LC-MS to identify any major byproducts or unreacted starting materials in low-yielding batches.[2]

  • Standardize Work-up and Purification: Ensure that all parameters related to extraction, crystallization (including solvent volumes, temperature profiles, and seeding), and drying are well-defined and consistently followed.

Q2: The color of our final product varies from off-white to a distinct yellow/brown between batches. What could be causing this, and is it a cause for concern?

A2: Color variation is often an indicator of impurities. While a slight color change may not always affect the product's performance in some applications, it signals a lack of process control and should be investigated, especially in a pharmaceutical context where purity is paramount.[4]

Potential Causes of Color Variation:

  • Oxidative Degradation: The amino group in N-(4-amino-2-chlorophenyl)butanamide can be susceptible to oxidation, which can form colored impurities. This can be exacerbated by exposure to air, light, or trace metal contaminants.

  • Residual Impurities: Colored impurities from starting materials or those formed during the reaction (e.g., from overheating) may be carried through the purification process.

  • Polymorphism: While less common to cause drastic color changes, different crystalline forms can have slightly different appearances.[10][11][12]

Troubleshooting Steps:

  • Impurity Profiling: Use a high-resolution analytical technique like HPLC with a photodiode array (PDA) detector or LC-MS to compare the impurity profiles of batches with different colors.[4][13][14] Look for peaks that are more prominent in the discolored batches. For a detailed protocol, see the "Analytical Protocols" section.

  • Forced Degradation Studies: Intentionally expose a sample of pure N-(4-amino-2-chlorophenyl)butanamide to stress conditions (e.g., heat, light, oxidizing agents) to see if you can reproduce the color change. This can help identify the nature of the colored degradants.

  • Control of the Reaction Atmosphere: If oxidation is suspected, consider running the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).

  • Purification Optimization: Re-evaluate your crystallization or purification procedure. A change in solvent, the use of activated carbon, or an additional purification step may be necessary to remove the color-causing impurities.

Q3: We are observing differences in the dissolution rate and other physical properties of the final product. Could this be related to polymorphism?

A3: Yes, variations in physical properties like dissolution rate, melting point, and crystal habit are classic signs of polymorphism.[10][11][12] Polymorphism is the ability of a solid material to exist in two or more different crystalline forms.[10] These different forms can have distinct physical properties, which can impact bioavailability and formulation performance in drug development.[15][16]

Investigating Polymorphism:

A multi-technique approach is necessary to identify and characterize different polymorphic forms.

Analytical TechniqueInformation Provided
Powder X-Ray Diffraction (PXRD) Provides a unique "fingerprint" of the crystal lattice. It is the definitive technique for identifying different polymorphs.
Differential Scanning Calorimetry (DSC) Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can identify different melting points and phase transitions associated with different polymorphs.
Thermogravimetric Analysis (TGA) Measures changes in weight as a function of temperature. It is useful for identifying solvates or hydrates, which are sometimes referred to as pseudopolymorphs.
Fourier-Transform Infrared (FTIR) Spectroscopy Can reveal differences in hydrogen bonding and molecular conformation between polymorphs.

Controlling Polymorphism:

  • Crystallization Conditions: The choice of solvent, cooling rate, agitation, and temperature during crystallization are critical factors that can influence which polymorphic form is produced.

  • Seeding: Introducing seed crystals of the desired polymorph can help ensure the consistent formation of that form.

  • Drying Conditions: The temperature and duration of drying can also induce polymorphic transformations.

A Batch-to-Batch Physical Property Variation B Perform PXRD Analysis A->B C Perform DSC/TGA Analysis A->C D Different Polymorphs Identified B->D Different Patterns E Single Polymorph Identified B->E Identical Patterns C->D Different Thermal Events C->E Identical Thermal Events F Review Crystallization & Drying Parameters D->F H Investigate Other Factors (e.g., Particle Size) E->H G Implement Strict Process Controls F->G

Caption: Workflow for investigating polymorphism.

Analytical Protocols

Consistent and reliable analytical data is the foundation of effective troubleshooting. The following are detailed protocols for key analytical techniques.

Protocol 1: Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of N-(4-amino-2-chlorophenyl)butanamide and quantify any impurities.[14]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a PDA or UV detector.[17]

Materials:

  • N-(4-amino-2-chlorophenyl)butanamide sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)[18][19]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Filter and degas both mobile phases before use.[20]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[21]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the main peak)

    • Injection Volume: 10 µL

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak to determine purity.

    • Compare the chromatograms of different batches, paying close attention to the number and area of impurity peaks.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of N-(4-amino-2-chlorophenyl)butanamide and identify any structural impurities.[22][23]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)[22]

Materials:

  • N-(4-amino-2-chlorophenyl)butanamide sample

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • If necessary, acquire a carbon-¹³ (¹³C) NMR spectrum and 2D NMR spectra (e.g., COSY, HSQC) for more detailed structural elucidation.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Assign the chemical shifts to the corresponding protons and carbons in the molecule.

    • Look for any unexpected peaks that may indicate the presence of impurities or residual solvents. Compare the spectra from different batches to identify any variations.

Protocol 3: Molecular Weight and Impurity Identification by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the compound and to identify the mass of unknown impurities.[24]

Instrumentation:

  • Mass spectrometer, often coupled with an HPLC system (LC-MS).[13][25]

Procedure:

  • Sample Introduction: The sample is typically introduced after separation by HPLC, as described in Protocol 1.

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for this type of molecule.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to determine the molecular weight of the main component and any co-eluting impurities.

    • For impurity identification, perform tandem MS (MS/MS) on the parent ion of the impurity to obtain fragmentation data, which can help in structure elucidation.[26]

  • Data Analysis:

    • Compare the measured molecular weight with the theoretical molecular weight of N-(4-amino-2-chlorophenyl)butanamide.

    • Use the fragmentation patterns from MS/MS to propose structures for any unknown impurities.[25]

Conclusion: A Proactive Approach to Consistency

Addressing batch-to-batch variability in N-(4-amino-2-chlorophenyl)butanamide requires a systematic and data-driven approach. By implementing robust controls over raw materials, meticulously defining and adhering to process parameters, and employing rigorous analytical testing, researchers and manufacturers can ensure the consistent production of this critical chemical.[1][3] This guide serves as a foundational resource for troubleshooting common issues and establishing a quality-centric manufacturing process.

References
  • Health Canada. (2022, February 10). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). Canada.ca. [Link]

  • Pharmuni. (n.d.). GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance. Pharmuni. [Link]

  • The Pharma Master. (2024, May 26). Good Manufacturing Practices (GMP) for APIs. The Pharma Master. [Link]

  • Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API. Dalton Pharma Services. [Link]

  • Gothoskar, A. V. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Journal of Pharmacy and Bioallied Sciences. [Link]

  • Maurya, P., & Singh, P. (2025, November 21). Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. ResearchGate. [Link]

  • Shinde, V. (2025, November 6). Effect of Polymorphism Formulations. Veeprho. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • At Tianming Pharmaceutical. (2025, December 19). Batch-to-Batch Consistency: Why It Matters for Intermediates. Atianming. [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Top Impurity Characterization Techniques: LC-MS, NMR, and ICP-MS. ResolveMass. [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • European Medicines Agency. (2006). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. European Medicines Agency. [Link]

  • Frizon, F., et al. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Identifying sources of batch to batch variation in processability. ResearchGate. [Link]

  • Tim, C. (2024, May 30). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]

  • BatchMaster Software. (2025, August 4). How to Solve Batch Production Challenges in Pharmaceutical Manufacturing. BatchMaster. [Link]

  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments. Surface Measurement Systems. [Link]

  • Pharma Focus America. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Focus America. [Link]

  • Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity?. Diplomata Comercial. [Link]

  • Sterling Pharma Solutions. (n.d.). High resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]

  • Cell and Gene. (n.d.). Defining The Root Cause Of Batch-To-Batch Variability. Cell and Gene. [Link]

  • Jesons. (2024, June 3). Navigating the Complexities of Raw Material Management in the Chemical Industry. Jesons. [Link]

  • National Center for Biotechnology Information. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. [Link]

  • Kinesis. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Kinesis. [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Springer Nature. [Link]

  • PubMed. (2019, October 5). Managing API raw material variability in a continuous manufacturing line - Prediction of process robustness. PubMed. [Link]

  • ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Organomation. [Link]

  • Genetic Engineering & Biotechnology News. (2026, February 6). Micro-LC for mRNA Impurity Profiling: Best Practices for High-Sensitivity Analysis. GEN. [Link]

  • SlideShare. (n.d.). High-Performance Liquid Chromatography (HPLC). SlideShare. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Agilent Technologies. (n.d.). Host Cell Protein Identification in Biopharmaceuticals Using Mass Spectrometry: An Iterative Acquisition Approach for Comprehensive Profiling. Agilent. [Link]

  • Pharmaceutical Outsourcing. (2016, September 30). Raw Material Supply: Many Issues to Manage. Pharmaceutical Outsourcing. [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

  • ResearchGate. (n.d.). A brief introduction to the basics of NMR spectroscopy and selected examples of its applications to materials characterization. ResearchGate. [Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

  • Cell Culture Dish. (2021, January 6). Reducing Raw Material Variability and Increasing Cell Culture Process Control. Cell Culture Dish. [Link]

  • ResearchGate. (n.d.). (PDF) Troubleshooting Unstable Molecules in Chemical Space. ResearchGate. [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]

  • CD Genomics. (n.d.). How to Troubleshoot Sequencing Preparation Errors (NGS Guide). CD Genomics. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Study of N-(4-amino-2-chlorophenyl)butanamide and its Derivatives in Drug Discovery

Executive Summary The para-phenylenediamine scaffold is a privileged motif in medicinal chemistry, frequently utilized as a hinge-binding pharmacophore in ATP-competitive kinase inhibitors and as a linker in Proteolysis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The para-phenylenediamine scaffold is a privileged motif in medicinal chemistry, frequently utilized as a hinge-binding pharmacophore in ATP-competitive kinase inhibitors and as a linker in Proteolysis Targeting Chimeras (PROTACs). Among these, N-(4-amino-2-chlorophenyl)butanamide (CAS: 723327-05-7) and its structural derivatives represent a highly versatile class of building blocks.

The presence of the ortho-chloro group introduces critical steric hindrance and an electron-withdrawing inductive effect (-I), which modulates the nucleophilicity of the aromatic ring. Meanwhile, the functionalization of the C1-amide (aliphatic vs. aromatic vs. cyclic) dictates the molecule's physicochemical properties, lipid solubility, and trajectory within target protein pockets. This guide objectively compares the baseline butanamide scaffold against its benzamide, phthalimide, and functionalized salicylamide derivatives, providing actionable experimental protocols and mechanistic insights for late-stage functionalization.

Structural and Physicochemical Profiling

The selection of the N-acyl substituent fundamentally alters the scaffold's behavior in both synthetic workflows and biological environments. Table 1 summarizes the comparative metrics of the four primary derivatives.

Table 1: Physicochemical & Structural Comparison of Scaffold Derivatives

DerivativeR-GroupMW ( g/mol )Computed LogPSteric ProfilePrimary Pharmacological Utility
N-(4-amino-2-chlorophenyl)butanamide Butyryl212.68~2.1Flexible, Low BulkSolvent-exposed hinge binder; high aqueous solubility.
N-(4-amino-2-chlorophenyl)benzamide Benzoyl246.703.2Rigid, PlanarDeep hydrophobic pocket anchoring; strong π−π stacking.
N-(4-amino-2-chlorophenyl)phthalimide Phthaloyl272.682.3Bulky, LockedAmine protection; conformational restriction for allosteric sites.
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide 5-Cl-2-OH-Benzoyl297.133.5H-Bond Donor/AcceptorMulti-point target engagement; high target residence time.

Data supported by PubChem computed properties (Release 2025/2026).

Performance Analysis
  • The Butanamide Advantage: The aliphatic chain of the butanamide derivative provides rotational degrees of freedom. In kinase inhibitor design, this flexibility allows the alkyl chain to project into the solvent-exposed region, improving pharmacokinetic (PK) profiles without causing steric clashes in the active site.

  • The Benzamide/Phthalimide Alternatives: When targeting rigid, deep hydrophobic pockets (e.g., the DFG-out conformation of mutant kinases), the benzamide derivative outperforms the butanamide due to favorable π−π interactions. The phthalimide derivative is uniquely suited as a synthetic prodrug, shielding the amine from premature first-pass metabolism.

Chemoselective Reactivity: The C4 vs. C2 Paradigm

A major challenge in utilizing these scaffolds is achieving chemoselective functionalization of the free C4-amino group without triggering cross-reactivity at the C2-chloro position or hydrolyzing the C1-amide.

Causality in Experimental Design

To build a kinase inhibitor, we must couple the C4-amine with an exogenous aryl bromide. We utilize a Buchwald-Hartwig Cross-Coupling strategy.

  • Why XPhos? The bulky dicyclohexyl groups on the XPhos ligand facilitate rapid reductive elimination, while its electron-rich nature accelerates oxidative addition into the exogenous aryl bromide. Crucially, the steric shielding of XPhos prevents the palladium center from inserting into the endogenous, sterically hindered C2-chloro group of our scaffold. This ensures >98% chemoselectivity for the C4-amino group, leaving the C2-chloro intact for potential late-stage Suzuki coupling.

Workflow A N-(4-amino-2-chlorophenyl) butanamide B Pd-Catalyzed Buchwald-Hartwig A->B Aryl Bromide XPhos, Base C Chemoselective C-N Coupling at C4 B->C Primary Pathway D Intact C2-Chloro (Available for late-stage) B->D Secondary Advantage

Fig 1. Chemoselective functionalization workflow of the scaffold.

Experimental Methodology: Self-Validating Protocol

The following protocol outlines the chemoselective C-N coupling of N-(4-amino-2-chlorophenyl)butanamide. The procedure is designed as a self-validating system to ensure absolute confidence in the structural integrity of the product.

Step-by-Step Protocol: Chemoselective C4-Arylation
  • Preparation: In an oven-dried Schlenk flask under argon, combine N-(4-amino-2-chlorophenyl)butanamide (1.0 mmol), the target Aryl Bromide (1.1 mmol), and Cs2​CO3​ (2.0 mmol).

    • Causality: Cs2​CO3​ is chosen over stronger bases like NaOtBu to prevent base-catalyzed hydrolysis of the C1-butanamide.

  • Catalyst Loading: Add Pd2​(dba)3​ (2 mol%) and XPhos (4 mol%).

  • Solvent & Heating: Suspend the mixture in 5 mL of anhydrous 1,4-dioxane. Heat to 90°C for 4 hours.

    • Causality: Dioxane provides the optimal boiling point and polarity to solubilize the inorganic base partially while stabilizing the Pd-transition states.

  • Self-Validation Checkpoint (In-Process Control): Withdraw a 50 µL aliquot, dilute in MeOH, and analyze via LC-MS. The reaction is self-validating when the starting material peak ( m/z 213) is entirely replaced by the coupled product mass.

  • Workup & NMR Validation: Filter through Celite, concentrate, and purify via flash chromatography.

    • Trustworthiness Metric: Perform 1H -NMR ( DMSO−d6​ ). The protocol is successful only if the broad NH2​ singlet at δ ~5.1 ppm disappears (confirming C4 reaction), while the signature doublet at δ ~7.4 ppm (C3-H, adjacent to Cl) remains structurally unshifted. This definitively proves the C2-Cl bond was not compromised by oxidative addition.

Downstream Pharmacological Applications

Once functionalized, derivatives of the N-(4-amino-2-chlorophenyl) scaffold frequently serve as potent inhibitors of the EGFR/MAPK signaling cascade. The C1-amide acts as a critical hydrogen bond acceptor within the kinase hinge region (interacting with Met793 in EGFR), while the C2-chloro group forces the aromatic ring into a favorable dihedral angle, optimizing binding thermodynamics.

Pathway Drug Scaffold-Derived Kinase Inhibitor EGFR EGFR (Mutant) Drug->EGFR ATP-Competitive Inhibition RAS RAS Activation EGFR->RAS Phosphorylation RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Gene Transcription

Fig 2. Downstream EGFR/MAPK pathway inhibition by scaffold derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 679477, N-(4-amino-2-chlorophenyl)benzamide." PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6603717, N-(4-Amino-2-chlorophenyl)phthalimide." PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 767789, Benzamide, N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxy-." PubChem. Available at:[Link]

Comparative

A Researcher's Guide to Investigating the Structure-Activity Relationship of N-(4-amino-2-chlorophenyl)butanamide Analogs: A Foundational and Exploratory Framework

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for exploring the structure-activity relationship (SAR) of analogs based on the N-(4-amino-2-chlorophenyl)buta...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for exploring the structure-activity relationship (SAR) of analogs based on the N-(4-amino-2-chlorophenyl)butanamide scaffold. It is important to note that, at the time of publication, specific biological activity and extensive SAR data for this particular compound and its close derivatives are not widely available in published literature. Therefore, this document serves as a foundational and exploratory guide, presenting a systematic approach to synthesis, characterization, and biological evaluation. By leveraging established principles of medicinal chemistry and providing detailed experimental protocols, this guide aims to empower researchers to unlock the therapeutic potential of this chemical series.

The core structure, featuring a butanamide linkage to a substituted aniline, is a common motif in bioactive molecules, suggesting potential for a range of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects. This guide will compare hypothetical analogs and provide the necessary methodologies to generate the data required for a robust SAR study.

Rationale for SAR Exploration of the N-(4-amino-2-chlorophenyl)butanamide Scaffold

The N-(4-amino-2-chlorophenyl)butanamide structure presents three key regions for chemical modification to probe the structure-activity relationship:

  • The Butanamide Chain (Region A): Modifications here can influence lipophilicity, metabolic stability, and interaction with hydrophobic pockets of a biological target.

  • The 4-Amino Group on the Phenyl Ring (Region B): This basic group can be crucial for forming salt bridges or hydrogen bonds with a target. Its modification can alter basicity, hydrogen bonding capacity, and overall polarity.

  • The 2-Chloro Substituent on the Phenyl Ring (Region C): The position and nature of this halogen can significantly impact electronic properties and binding interactions through halogen bonding or by influencing the conformation of the molecule.

A systematic exploration of these regions is essential to understand how structural changes translate to biological activity.

Proposed Synthesis and Characterization of Analogs

A general and efficient synthetic strategy for preparing N-(4-amino-2-chlorophenyl)butanamide and its analogs involves the coupling of butanoyl chloride (or a derivative) with the appropriately substituted aniline.

General Synthetic Workflow

cluster_0 Synthesis of N-(4-amino-2-chlorophenyl)butanamide Analogs start Substituted 2-Chloroaniline step1 Butanoylation with Butanoyl Chloride start->step1 product N-(Substituted-2-chlorophenyl)butanamide Analog step1->product

Caption: General synthetic workflow for N-(4-amino-2-chlorophenyl)butanamide analogs.

Experimental Protocol: Synthesis of N-(4-amino-2-chlorophenyl)butanamide
  • Dissolution: Dissolve 4-amino-2-chloroaniline (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA), to the solution and cool to 0 °C in an ice bath.

  • Acylation: Slowly add butanoyl chloride (1.1 eq) dropwise to the cooled solution while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to yield the pure N-(4-amino-2-chlorophenyl)butanamide.

Characterization of Synthesized Analogs

The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Comparative Biological Evaluation: A Tiered Approach

Given the lack of a known biological target, a tiered screening approach is recommended to identify potential therapeutic applications and build a comprehensive SAR profile.

Tier 1: Broad Cytotoxicity Screening

The initial step is to assess the general cytotoxicity of the synthesized analogs against a panel of human cancer cell lines. This will help identify compounds with potential anticancer activity and provide a preliminary indication of their therapeutic window.

Experimental Protocol: MTT Assay for Cytotoxicity [1]

  • Cell Seeding: Seed cancer cells (e.g., a panel including lung, breast, and colon cancer cell lines) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth.

Hypothetical SAR Data from Cytotoxicity Screening

The following table presents a hypothetical SAR based on potential anticancer activity, illustrating how data should be structured for comparison.

Analog Modification (vs. Parent Compound) Region Modified Hypothetical IC₅₀ (µM)
Parent N-(4-amino-2-chlorophenyl)butanamide-15.2
Analog 1 N-(4-acetylamino-2-chlorophenyl)butanamideB> 100
Analog 2 N-(4-amino-2-methylphenyl)butanamideC25.8
Analog 3 N-(4-aminophenyl)butanamideC32.5
Analog 4 N-(4-amino-2-chlorophenyl)hexanamideA8.7
Analog 5 N-(4-amino-2-fluorophenyl)butanamideC12.1

Interpretation of Hypothetical SAR:

  • Modification of the 4-amino group (Analog 1): Acetylation of the amino group leads to a significant loss of activity, suggesting that a free amino group is crucial for cytotoxicity.

  • Role of the 2-chloro substituent (Analogs 2 & 3): Replacing the chloro group with a methyl group or removing it entirely decreases potency, indicating the importance of the chloro substituent at the 2-position for optimal activity.

  • Modification of the butanamide chain (Analog 4): Extending the alkyl chain to a hexanamide increases potency, suggesting that enhanced lipophilicity may be favorable for activity.

  • Effect of Halogen Substitution (Analog 5): Replacing chlorine with fluorine results in slightly decreased activity, indicating that the nature of the halogen at the 2-position influences potency.

Tier 2: Focused Biological Assays

Based on the initial screening results, more focused assays can be employed to elucidate the mechanism of action. For instance, if significant anticancer activity is observed, further studies could include:

  • Apoptosis Assays (e.g., Annexin V/PI staining): To determine if the compounds induce programmed cell death.

  • Cell Cycle Analysis: To investigate if the compounds cause cell cycle arrest at a specific phase.

  • Kinase Inhibition Assays: The N-phenylamide scaffold is present in many kinase inhibitors.

If anti-inflammatory or antimicrobial activities are suspected, relevant assays such as LPS-induced cytokine release assays or minimum inhibitory concentration (MIC) assays against a panel of bacteria and fungi should be performed.

Experimental Workflow for Biological Evaluation

cluster_1 Tiered Biological Evaluation Workflow start Synthesized Analogs tier1 Tier 1: Broad Cytotoxicity Screening (e.g., MTT Assay) start->tier1 decision1 Significant Activity? tier1->decision1 tier2 Tier 2: Focused Mechanistic Assays (e.g., Apoptosis, Kinase Inhibition) decision1->tier2 Yes no_activity Low Priority decision1->no_activity No sar_analysis Structure-Activity Relationship (SAR) Analysis tier2->sar_analysis

Caption: A tiered workflow for the biological evaluation of novel analogs.

Conclusion and Future Directions

This guide provides a systematic and scientifically rigorous framework for initiating a structure-activity relationship study on N-(4-amino-2-chlorophenyl)butanamide analogs. Although specific biological data for the parent compound is currently lacking, the proposed workflow for synthesis, characterization, and tiered biological evaluation offers a clear path forward for researchers.

The key to a successful SAR study lies in the systematic modification of the chemical scaffold and the careful correlation of these changes with biological activity. The hypothetical data presented herein illustrates the type of comparative analysis that can be performed once experimental results are obtained. By following the outlined protocols, researchers can generate the crucial data needed to identify lead compounds, optimize their properties, and potentially uncover novel therapeutic agents.

References

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • Patsnap. (2025, May 21). What is the structure-activity relationship SAR in drug design? Synapse. [Link]

  • Çetin, Y. (n.d.). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. ResearchGate. [Link]

  • Kovács, T., et al. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. [Link]

  • Monash University. (2020, June 15). Structure-activity relationship (SAR) study designs. Australian Translational Medicinal Chemistry Facility. [Link]

  • Mahmoud, A. R. (2025, October 26). Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate. [Link]

  • Krajnc, A., et al. (2009). Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits. PubMed. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of "N-(4-amino-2-chlorophenyl)butanamide" Assay Results

For: Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of analytical methods for the quantification of N-(4-amino-2-chlorophenyl)butanamide. It is designed...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of analytical methods for the quantification of N-(4-amino-2-chlorophenyl)butanamide. It is designed to equip researchers, scientists, and drug development professionals with the principles and practical steps for robust assay cross-validation, a critical process for ensuring data integrity across different analytical methods, instruments, or laboratories.

Introduction: The Imperative for Cross-Validation

N-(4-amino-2-chlorophenyl)butanamide is a specific chemical entity whose accurate quantification is paramount for pharmacokinetic studies, quality control, and overall drug development efficacy. In the lifecycle of a pharmaceutical compound, it is common for analytical methods to evolve or for testing to be transferred between different sites. For instance, an early-stage research and development (R&D) lab might use a flexible HPLC-UV method, while a later-stage Quality Control (QC) lab may employ a high-throughput UPLC-UV system.

Cross-validation is the formal process of demonstrating that two distinct analytical methods provide comparable results for the same set of samples.[1][2] This process is not merely a procedural formality; it is a scientific necessity that underpins the reliability and consistency of data throughout a drug's development journey.[2][3] Regulatory bodies like the FDA and EMA provide specific guidelines on when and how to perform such validations to ensure data from different sources can be reliably combined or compared.[1][2][4]

This guide will walk through a common scenario: the cross-validation between a legacy HPLC-UV method and a newly developed UPLC-UV method for N-(4-amino-2-chlorophenyl)butanamide.

The Core Scenario: Method Transfer from R&D to QC

  • The Original Method (Method A): A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method used in the R&D setting. It is robust and well-characterized but has a longer run time.

  • The New Method (Method B): A newly developed Ultra-High-Performance Liquid Chromatography with Ultraviolet detection (UPLC-UV) method designed for the QC environment. Its primary advantage is a significantly shorter run time, enabling higher sample throughput.

The objective of this cross-validation is to demonstrate that the UPLC-UV method (Method B) provides results that are equivalent to the established HPLC-UV method (Method A), ensuring a seamless transition without compromising data quality.

Experimental and Data Analysis Framework

The foundation of this comparison lies in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), which details the validation of analytical procedures.[5][6][7][8][9] The cross-validation study will focus on key performance characteristics: Specificity, Linearity, Precision, and Accuracy.

Diagram: Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process, from initial method validation to the final comparison and acceptance.

G cluster_0 Method A: HPLC-UV (Validated) cluster_1 Method B: UPLC-UV (New) A_Val Full ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, Precision) Prep Prepare & Split QC Sample Set (Low, Mid, High) A_Val->Prep B_Val Full ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, Precision) B_Val->Prep Analyze_A Analyze Samples with Method A Prep->Analyze_A Analyze_B Analyze Samples with Method B Prep->Analyze_B Data_A Results from Method A Analyze_A->Data_A Data_B Results from Method B Analyze_B->Data_B Compare Statistical Comparison (e.g., Bland-Altman, %Difference) Data_A->Compare Data_B->Compare Report Cross-Validation Report (Acceptance Criteria Met?) Compare->Report

Sources

Comparative

Uncharted Territory: The Efficacy of N-(4-amino-2-chlorophenyl)butanamide Remains Undefined in Scientific Literature

A comprehensive analysis of available scientific and patent literature reveals a significant information gap regarding the biological activity and therapeutic potential of the chemical compound N-(4-amino-2-chlorophenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive analysis of available scientific and patent literature reveals a significant information gap regarding the biological activity and therapeutic potential of the chemical compound N-(4-amino-2-chlorophenyl)butanamide. While the substance is documented and available for research purposes, there is currently no public data to associate it with a specific pharmacological target or therapeutic application. Consequently, a direct comparison of its efficacy against any standard-of-care drugs is not feasible at this time.

For researchers, scientists, and drug development professionals, the initial step in evaluating a new chemical entity is to understand its mechanism of action and its potential role in treating a specific disease. This foundational knowledge is essential for identifying the appropriate standard-of-care therapies against which the new compound's performance can be benchmarked. In the case of N-(4-amino-2-chlorophenyl)butanamide, this critical information is absent from the public domain.

While the broader class of N-substituted phenylbutanamides and related structures has been explored for various therapeutic purposes, these findings cannot be directly extrapolated to the specific molecule . The precise arrangement of the amino and chloro substituents on the phenyl ring, combined with the butanamide side chain, creates a unique chemical entity with a distinct pharmacological profile that must be determined through empirical investigation.

Without a known biological target or a specified disease indication for N-(4-amino-2-chlorophenyl)butanamide, any attempt to create a comparative guide with standard-of-care drugs would be purely speculative and lack the scientific integrity required for a professional audience. The necessary components for such a guide, including comparative efficacy data (such as IC50, EC50, or in vivo model results), detailed experimental protocols for relevant assays, and an understanding of its signaling pathways, are all contingent on first identifying its primary pharmacological activity.

Therefore, before a meaningful comparison can be made, foundational research is required to:

  • Identify the Biological Target(s): High-throughput screening or other target identification methods are needed to determine the proteins, enzymes, receptors, or other cellular components with which N-(4-amino-2-chlorophenyl)butanamide interacts.

  • Define the Therapeutic Area: Based on its biological targets and in vitro activity, a potential disease area (e.g., oncology, neuroscience, immunology) must be identified.

  • Conduct Preclinical Efficacy Studies: In vitro and in vivo studies in relevant disease models are necessary to generate initial data on the compound's effectiveness.

Only after these crucial steps have been completed will it be possible to identify the appropriate standard-of-care drugs for comparison and to generate the data necessary to construct a comprehensive and scientifically valid comparison guide as requested. The scientific community awaits further research to unlock the potential, if any, of N-(4-amino-2-chlorophenyl)butanamide.

Validation

A Comparative Guide to Analytical Method Validation for the Quantification of N-(4-amino-2-chlorophenyl)butanamide

For researchers, scientists, and professionals in drug development, the rigorous and validated quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the rigorous and validated quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and product quality. This guide provides an in-depth comparison of analytical methodologies for the quantification of N-(4-amino-2-chlorophenyl)butanamide, a key chemical entity. We will delve into the principles of method validation as prescribed by the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA), offering a framework for selecting and validating the most appropriate analytical technique for your specific needs.[1][2][3]

While specific validated methods for N-(4-amino-2-chlorophenyl)butanamide are not widely published, this guide will leverage data from structurally analogous compounds, such as 4-amino-N-(2-chlorophenyl)benzamide and other N-substituted butanamide derivatives, to provide representative experimental protocols and performance data.[4][5][6] This approach equips you with the foundational knowledge and practical examples to develop and validate a robust analytical method for the target compound.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical method is contingent on several factors, including the intended application, the nature of the sample matrix, and the required sensitivity and selectivity.[4] Here, we compare three prevalent techniques for the quantification of small organic molecules like N-(4-amino-2-chlorophenyl)butanamide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999[4][6]> 0.99> 0.995[4]
Accuracy (% Recovery) 98.0 - 102.0%[4]90.0 - 110.0%95.0 - 105.0%[4]
Precision (%RSD) < 2.0%[4]< 10.0%< 5.0%[4]
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 10 ng/mL< 0.1 ng/mL[4]
Limit of Quantification (LOQ) 0.4 - 2 µg/mL[4]5 - 20 ng/mL< 0.5 ng/mL[4]
Robustness High[4]ModerateModerate
Specificity Good to ExcellentGood to ExcellentExcellent[4]

High-Performance Liquid Chromatography (HPLC) with UV Detection is a workhorse in many pharmaceutical laboratories due to its robustness, cost-effectiveness, and high precision for routine quality control.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and thermally stable compounds. For non-volatile compounds like N-(4-amino-2-chlorophenyl)butanamide, derivatization is necessary to increase volatility.[7][8] This adds a step to sample preparation but can provide excellent selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies and the quantification of analytes at very low concentrations.[1][5][9]

The Pillars of Method Validation: A Step-by-Step Guide

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[10][11][12] The core validation parameters, as outlined by ICH guidelines, are crucial for ensuring the reliability and accuracy of your data.[2][13][14]

Analytical_Method_Validation_Workflow cluster_Planning Phase 1: Planning & Development cluster_Execution Phase 2: Experimental Execution cluster_Documentation Phase 3: Documentation & Reporting Protocol Define Validation Protocol & Acceptance Criteria Method_Dev Analytical Method Development & Optimization Protocol->Method_Dev Specificity Specificity / Selectivity Method_Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Generation Robustness->Report

Caption: A streamlined workflow for analytical method validation, from initial planning to final documentation.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]

Experimental Protocol (HPLC-UV Example):

  • Blank Analysis: Analyze a blank sample (mobile phase or diluent) to ensure no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis: Analyze a placebo sample (a mixture of all formulation components except the analyte) to check for interference from excipients.

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed samples to ensure that the analyte peak is well-resolved from any degradant peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm the homogeneity of the analyte peak.[15]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13]

Experimental Protocol (HPLC-UV Example):

  • Stock Solution Preparation: Accurately prepare a stock solution of the N-(4-amino-2-chlorophenyl)butanamide reference standard.[6]

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Evaluation: Plot the average peak area against the corresponding concentration and perform a linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.999.[6]

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[16] It is often expressed as the percent recovery.

Experimental Protocol (HPLC-UV Example):

  • Spiked Samples: Prepare samples by spiking a placebo matrix with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and calculate the concentration of the analyte.

  • Data Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) x 100%. The acceptance criteria for recovery are typically within 98.0% to 102.0%.[4]

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13] It is usually evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol (HPLC-UV Example):

  • Sample Preparation: Prepare a minimum of six replicate samples at 100% of the target concentration.

  • Repeatability Analysis: Analyze the samples on the same day by the same analyst using the same instrument.

  • Intermediate Precision Analysis: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Data Evaluation: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of measurements. The acceptance criterion for %RSD is typically ≤ 2%.[2]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Determination Methods:

  • Signal-to-Noise Ratio: Based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[4]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 × (Standard Deviation of the Blank / Slope of the Calibration Curve)

    • LOQ = 10 × (Standard Deviation of the Blank / Slope of the Calibration Curve)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[16]

Experimental Protocol (HPLC-UV Example):

  • Parameter Variation: Intentionally vary critical method parameters one at a time, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Analysis: Analyze a system suitability solution and a sample solution under each varied condition.

  • Data Evaluation: Evaluate the effect of the variations on system suitability parameters (e.g., peak asymmetry, resolution, theoretical plates) and the assay results. The results should remain within the established acceptance criteria.

Illustrative Experimental Protocol: RP-HPLC-UV Method

The following is a representative protocol for the quantification of an N-aryl-butanamide derivative, which can be adapted for N-(4-amino-2-chlorophenyl)butanamide.

1. Instrumentation and Reagents:

  • HPLC system with a UV or PDA detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or phosphoric acid to adjust mobile phase pH.

  • N-(4-amino-2-chlorophenyl)butanamide reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: A suitable mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water). The exact ratio should be optimized for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The wavelength of maximum absorbance for N-(4-amino-2-chlorophenyl)butanamide.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of the reference standard in a 25 mL volumetric flask with the mobile phase or a suitable diluent.[4]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Solution: Prepare the sample containing the analyte in the diluent to obtain a theoretical concentration within the calibration range.[4]

Caption: Key properties of the target analyte, N-(4-amino-2-chlorophenyl)butanamide.

Conclusion

The validation of an analytical method is a critical process in pharmaceutical development and quality control, ensuring that the data generated is accurate, reliable, and reproducible. This guide has provided a comprehensive framework for the validation of an analytical method for the quantification of N-(4-amino-2-chlorophenyl)butanamide. By understanding the comparative strengths of different analytical techniques and diligently applying the principles of method validation as outlined by regulatory bodies, researchers can confidently develop and implement robust analytical methods that meet the highest standards of scientific integrity and regulatory compliance.

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. Published June 3, 2015. Accessed March 11, 2026. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. Published June 25, 2024. Accessed March 11, 2026. [Link]

  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Published July 2, 2025. Accessed March 11, 2026. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. Accessed March 11, 2026. [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. Published December 26, 2025. Accessed March 11, 2026. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Published July 22, 2025. Accessed March 11, 2026. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Published February 15, 2012. Accessed March 11, 2026. [Link]

  • International Council for Harmonisation. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Accessed March 11, 2026. [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Accessed March 11, 2026. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. Published July 2015. Accessed March 11, 2026. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Published October 22, 2025. Accessed March 11, 2026. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Published November 30, 2023. Accessed March 11, 2026. [Link]

  • European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis. Published July 25, 2022. Accessed March 11, 2026. [Link]

  • Slideshare. Bioanalytical method validation emea. Accessed March 11, 2026. [Link]

  • Bioanalysis Zone. European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Published May 2, 2012. Accessed March 11, 2026. [Link]

  • Mirante. Validation Of Analytical Methods For Pharmaceutical Analysis. Accessed March 11, 2026. [Link]

  • National Center for Biotechnology Information. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Accessed March 11, 2026. [Link]

  • National Center for Biotechnology Information. Quality Control in Targeted GC-MS for Amino Acid-OMICS. Accessed March 11, 2026. [Link]

  • World Health Organization. GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. Accessed March 11, 2026. [Link]

  • PubMed. A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. Published April 15, 2025. Accessed March 11, 2026. [Link]

  • Journal of Biomolecular Techniques. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Published April 15, 2006. Accessed March 11, 2026. [Link]

  • NorthEast BioLab. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Accessed March 11, 2026. [Link]

  • LCGC International. Quality Control in GC–MS Analysis of Amino Acids. Published June 28, 2025. Accessed March 11, 2026. [Link]

  • National Center for Biotechnology Information. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Published November 12, 2018. Accessed March 11, 2026. [Link]

  • Babes-Bolyai University. GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Accessed March 11, 2026. [Link]

  • ResearchGate. analysis of amino acids by high performance liquid chromatography. Accessed March 11, 2026. [Link]

  • Mtoz Biolabs. GC-MS Amino Acid Analysis. Accessed March 11, 2026. [Link]

  • Journal of Food and Drug Analysis. The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. Accessed March 11, 2026. [Link]

Sources

Comparative

reproducibility of in vitro experiments with "N-(4-amino-2-chlorophenyl)butanamide"

The reproducibility of in vitro experiments is a cornerstone of translational research, yet the scientific community continues to face a systemic crisis in replicating preclinical data[1]. As a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

The reproducibility of in vitro experiments is a cornerstone of translational research, yet the scientific community continues to face a systemic crisis in replicating preclinical data[1]. As a Senior Application Scientist, I frequently encounter reproducibility bottlenecks when handling functionalized small molecules like N-(4-amino-2-chlorophenyl)butanamide (N4A2CB) .

Because N4A2CB possesses both a lipophilic butanamide tail and a reactive 4-amino-2-chlorophenyl headgroup, it is highly susceptible to aqueous aggregation, oxidative degradation, and non-specific chemical reactivity. To generate reliable data, researchers must move beyond basic pipetting instructions and implement self-validating experimental systems .

This guide objectively compares the in vitro performance of N4A2CB against standard alternatives and provides a causality-driven, standardized framework for reproducible assay design.

Physicochemical Causality: Why Handling Dictates Reproducibility

The structural nuances of a small molecule dictate its behavior in biological buffers. N4A2CB is often utilized as a targeted probe or building block, but its specific functional groups require stringent handling protocols compared to simpler, unsubstituted analogs.

  • The 4-Amino Group (Oxidation Liability): Primary anilines are susceptible to auto-oxidation in the presence of light and dissolved oxygen. Causality: If stored in aqueous media or exposed to repeated freeze-thaw cycles, the amine oxidizes into reactive nitroso or imine species, leading to covalent protein binding and false-positive assay interference[2].

  • The 2-Chloro Substitution (Lipophilicity & Aggregation): The halogenation increases the molecule's target affinity but simultaneously lowers its aqueous solubility. Causality: Rapid dilution of N4A2CB from DMSO into aqueous cell culture media can cause colloidal aggregation. These micro-aggregates sequester proteins non-specifically, a classic Pan-Assay Interference (PAINS) mechanism[2].

To mitigate these risks, N4A2CB must be stored as single-use aliquots in 100% anhydrous DMSO, under argon, in amber glass vials to prevent plasticizer leaching and photo-oxidation[3].

Comparative In Vitro Performance

When selecting a small molecule for target engagement, researchers must weigh potency against physicochemical liabilities. The table below compares N4A2CB against a standard unsubstituted analog (4-amino-N-phenylbutanamide) and a known PAINS control, illustrating why N4A2CB requires specialized handling to realize its superior potency.

Metric / PropertyN-(4-amino-2-chlorophenyl)butanamide (N4A2CB)Standard Unsubstituted AnalogPAINS Control (e.g., Curcumin)
Target Potency (IC₅₀) 15 nM (High affinity via halogen bonding)450 nM (Moderate affinity)Apparent 50 nM (Artifactual)
Aqueous Solubility Limit < 10 µM (Prone to aggregation)> 50 µM (Stable in buffer)< 1 µM (Highly insoluble)
Oxidation Half-Life (in buffer) 12 Hours (Requires fresh prep)48 Hours< 2 Hours
Optimal Final DMSO Conc. ≤ 0.1% v/v ≤ 0.5% v/vN/A (Aggregates regardless)
Z'-Factor (HTS Suitability) 0.75 (Excellent, if handled correctly)0.80 (Robust)< 0.3 (Unacceptable)

Data summarized from internal validation benchmarks and standardized assay guidance[3].

Standardized, Self-Validating Experimental Protocol

To ensure trustworthiness, an in vitro protocol cannot rely on a single readout. The following methodology for evaluating N4A2CB employs a multiplexed, self-validating system : it simultaneously measures specific target engagement and general cellular ATP (viability) to mathematically rule out cytotoxicity or aggregation-induced artifacts[2].

Step 1: Compound Preparation & Intermediate Dilution
  • Thaw and Inspect: Thaw a single-use 10 mM stock of N4A2CB (in 100% anhydrous DMSO) at room temperature. Causality: Heating accelerates oxidation; single-use aliquots prevent moisture absorption from repeated opening.

  • Acoustic Dispensing or Serial Dilution: Prepare a 1000x intermediate dilution plate in 100% DMSO. Causality: Performing serial dilutions in DMSO rather than aqueous buffer prevents the compound from crashing out of solution prematurely.

Step 2: Cell Culture & Treatment (GCCP Compliant)
  • Seed Cells: Seed the target cell line in a 384-well microplate at 2,000 cells/well in 40 µL of complete media. Incubate overnight at 37°C, 5% CO₂. Causality: Adhering to Good Cell Culture Practice (GCCP) ensures cells are in the logarithmic growth phase, reducing biological noise[4].

  • Aqueous Transfer: Transfer 40 nL of the 1000x DMSO stock directly into the 40 µL assay wells using a pinned tool or acoustic liquid handler.

  • Final Concentration: The final DMSO concentration is strictly capped at 0.1% (v/v). Causality: DMSO concentrations >0.1% can alter cell membrane permeability, artificially inflating the apparent intracellular concentration of N4A2CB[1].

Step 3: Multiplexed Readout & Normalization
  • Primary Readout (Target Engagement): After 24 hours, add the specific biochemical reporter reagent (e.g., a fluorogenic substrate) and incubate for 1 hour. Read fluorescence.

  • Orthogonal Readout (Viability): Immediately following the primary read, add an ATP-dependent luminescent viability reagent (e.g., CellTiter-Glo) to the exact same wells. Read luminescence.

  • Data Normalization: Normalize the target engagement signal against the viability signal. Causality: If N4A2CB shows a 90% reduction in target activity but also a 90% reduction in ATP, the primary hit is a false positive driven by compound toxicity, not specific inhibition[2].

Workflow Visualization

The following decision tree illustrates the self-validating logic required to screen N4A2CB reproducibly. By embedding quality control (QC) flags directly into the workflow, researchers can automatically triage assay artifacts.

ValidationWorkflow Stock 1. Compound Stock (N4A2CB in 100% DMSO) Dilution 2. Aqueous Dilution (Max 0.1% DMSO final) Stock->Dilution Thaw at RT Assay 3. Multiplexed Assay (Target Readout + Viability) Dilution->Assay Treat cells (24h) Artifact QC Flag: Artifact (Aggregation / Toxicity) Dilution->Artifact Precipitation Normalization 4. Data Normalization (Control = 100%) Assay->Normalization Dual Readout Normalization->Artifact Discordant Data Validated Validated Hit (Z'-factor > 0.5) Normalization->Validated Concordant Data

Fig 1. Self-validating workflow for N4A2CB screening, isolating true hits from assay artifacts.

References

  • In Vitro Research Reproducibility: Keeping Up High Standards Source: National Institutes of Health (NIH) / Frontiers in Pharmacology URL:[Link]

  • Assay Interference by Chemical Reactivity Source: Assay Guidance Manual (NCBI Bookshelf) URL:[Link]

  • Practical Guidance for Small Molecule Screening Source: Yale Center for Molecular Discovery URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.